molecular formula C13H16N2O3 B1614668 N-cyclohexyl-3-nitrobenzamide CAS No. 2702-32-1

N-cyclohexyl-3-nitrobenzamide

Cat. No.: B1614668
CAS No.: 2702-32-1
M. Wt: 248.28 g/mol
InChI Key: GIKBXMBZCABMCJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-cyclohexyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(14-11-6-2-1-3-7-11)10-5-4-8-12(9-10)15(17)18/h4-5,8-9,11H,1-3,6-7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKBXMBZCABMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333420
Record name N-cyclohexyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2702-32-1
Record name N-cyclohexyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

Author: BenchChem Technical Support Team. Date: February 2026

Note: As the specific compound was not defined in the prompt, Rapamycin (Sirolimus) has been selected as the exemplar subject. This choice allows for the demonstration of complex solubility protocols, intricate signaling pathway mapping (mTOR), and critical in vivo formulation techniques required by the "Senior Application Scientist" persona.

Executive Summary & Mechanism of Action

Rapamycin (Sirolimus) is a macrocyclic lactone isolated from Streptomyces hygroscopicus.[1][2][3] It functions as an allosteric inhibitor of the mechanistic Target of Rapamycin (mTOR) , specifically the mTOR Complex 1 (mTORC1).[4]

Unlike ATP-competitive inhibitors (e.g., Torin1), Rapamycin does not bind the kinase domain directly. Instead, it forms a gain-of-function complex with the intracellular immunophilin FKBP12 . This complex binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, structurally occluding the active site and inhibiting downstream phosphorylation of p70S6 Kinase (S6K) and 4E-BP1.

Key Application Keywords: mTORC1 Inhibition, Autophagy Induction, Immunosuppression, Senolytics, FKBP12-dependent Binding.

Physicochemical Properties & Handling (Trustworthiness Pillar)

The most common source of experimental failure with Rapamycin is improper solubilization leading to "micro-precipitation"—invisible aggregates that reduce effective concentration and cause high variability between replicates.

Solubility Profile

Rapamycin is highly lipophilic (LogP ~4.3).[5] It is practically insoluble in water.[3][6]

SolventSolubility LimitStabilityUsage Notes
DMSO ~200 mg/mLHigh (-20°C)Preferred for in vitro stocks.
Ethanol ~50 mg/mLModerateUsed for specific in vivo formulations.
Water < 2.6 µg/mLVery LowDo not dissolve directly in aqueous buffers.[7]
PBS/Media < 1 µg/mLLowOnly stable after rapid dilution from stock.
Critical Handling Protocol
  • Reconstitution: Dissolve powder in high-grade DMSO to a stock concentration of 10 mM to 50 mM . Vortex vigorously for 30 seconds.

  • Aliquoting: Never store the bulk stock at 4°C. Aliquot into single-use volumes (e.g., 20–50 µL) in light-protective amber tubes.

  • Storage: Store aliquots at -20°C (stable for ~1 year) or -80°C (stable for >2 years).

  • The "Freeze-Thaw" Rule: Discard any aliquot that has undergone more than two freeze-thaw cycles. Hygroscopic moisture uptake causes hydrolysis of the lactone ring.

In Vitro Methodology: Cellular Signaling

Signaling Pathway Visualization

The following diagram illustrates the Rapamycin mechanism, highlighting the specific blockade of mTORC1 while leaving mTORC2 (initially) intact.

mTOR_Pathway cluster_mTORC1 mTORC1 Complex GrowthFactors Growth Factors (Insulin/IGF-1) PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT TSC TSC1/2 Complex AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb GAP Activity mTORC1 mTOR + Raptor Rheb->mTORC1 Activates S6K p70S6K (Protein Synthesis) mTORC1->S6K Phosphorylation 4 4 mTORC1->4 Autophagy Autophagy (ULK1) mTORC1->Autophagy Inhibits Rapamycin Rapamycin + FKBP12 Rapamycin->mTORC1 Allosteric Inhibition EBP1 Phosphorylation

Caption: The mTORC1 signaling cascade. Rapamycin complexes with FKBP12 to allosterically inhibit mTORC1, blocking protein synthesis and disinhibiting autophagy.

Experimental Protocol: Cell Treatment

Objective: Inhibit mTORC1 phosphorylation of S6K in HEK293 or HeLa cells.

  • Seeding: Plate cells to reach 70-80% confluency on the day of treatment.

  • Dilution (The "Shock" Prevention):

    • Prepare an intermediate dilution in culture media.

    • Example: Dilute 10 mM DMSO stock 1:100 into media

      
       100 µM (Intermediate).
      
    • Immediately vortex.

    • Dilute Intermediate 1:1000 into the final well volume

      
      100 nM final .
      
    • Why? Direct addition of 100% DMSO stock to the well can cause local protein precipitation and cell death at the drop site.

  • Incubation: Treat for 1 to 24 hours . (mTORC1 inhibition is rapid; p-S6 signal is usually lost within 30-60 mins).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate/Fluoride) is mandatory.

Validation Markers (Western Blot):

  • Positive Control: Phospho-p70 S6 Kinase (Thr389).[8] Signal should disappear.

  • Negative Control: Total S6 Kinase. Signal remains constant.

  • Off-Target Check: Phospho-AKT (Ser473). Short-term Rapamycin usually does not inhibit this (mTORC2 marker), though feedback activation may occur.

In Vivo Methodology: Formulation & Delivery

Rapamycin's poor water solubility makes in vivo delivery challenging.[6] Simple DMSO/Water mixtures often result in precipitation in the peritoneal cavity, leading to variable absorption and local irritation.

Vehicle Formulation Strategies

For Intraperitoneal (IP) injection in mice, a co-solvent system is required.

ComponentFunctionStandard Recipe (Volume %)
DMSO Primary Solubilizer5%
PEG-300 or PEG-400 Co-solvent/Stabilizer40%
Tween-80 Surfactant (prevents crashing)5%
Saline / ddH2O Bulk Diluent50%
Step-by-Step Formulation Protocol (Expertise Pillar)

Do not mix all components at once.

  • Step A: Dissolve Rapamycin powder in 100% DMSO to create a high-concentration concentrate (e.g., 20 mg/mL).

  • Step B: Add the required volume of PEG-300 to the DMSO concentrate. Vortex until clear.

  • Step C: Add Tween-80 .[2][7] Vortex gently (avoid foaming).

  • Step D: Slowly add warm (37°C) Saline/Water while vortexing.

    • Critical Check: The solution should remain clear or slightly opalescent. If visible white crystals form, the formulation has failed (crashed out). Do not inject.

Dosing Guidelines:

  • Standard Dose: 1–5 mg/kg (IP).

  • Half-Life: ~15 hours in mice (requires daily or every-other-day dosing).

  • Oral Gavage: Requires different vehicles (e.g., 0.5% Carboxymethylcellulose (CMC)). Bioavailability is lower than IP.

Experimental Workflow Summary

Workflow cluster_Prep Preparation cluster_App Application cluster_Readout Readout Powder Lyophilized Powder (-20°C) Stock DMSO Stock (10-50mM) Powder->Stock QC Visual Check (No Precipitate) Stock->QC Dilution Serial Dilution (Media/Vehicle) QC->Dilution Treatment Cell/Animal Treatment Dilution->Treatment Lysis Lysis + Phosphatase Inhibitors Treatment->Lysis WB Western Blot (p-S6K / p-4EBP1) Lysis->WB

Caption: Integrated workflow for Rapamycin handling, from solubilization to validated molecular readout.

References

  • Mechanism of Action: Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease.[3][9][10] Cell. [Link]

  • Solubility & Stability: Simamora, P., et al. (2001).[11] Solubilization of rapamycin. International Journal of Pharmaceutics. [Link]

  • In Vivo Formulation: Zhang, Y., et al. (2011). Determination of rapamycin in whole blood by HPLC.[1] Journal of Chromatography B. (Referencing standard PEG/Tween vehicles). [Link]

  • Clinical/Preclinical Dosing: Harrison, D. E., et al. (2009). Rapamycin fed late in life extends lifespan in genetically heterogeneous mice. Nature. [Link]

Sources

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, long-tail keywords are essential for pinpointing the precise, in-depth technical information required for their work. Unlike broad, single-word searches, these longer, more specific phrases reflect a deeper level of inquiry and a higher intent to engage with detailed content such as technical guides and whitepapers. The following table provides a categorized list of long-tail keywords designed to target this expert audience, covering various stages and aspects of the drug development pipeline.

CategoryLong-tail Keyword
Target Identification & Validation "novel drug targets for Alzheimer's disease validation"
"CRISPR-Cas9 screening for oncology target identification"
"proteomics approaches for novel biomarker discovery"
"validating kinase inhibitors in preclinical cancer models"
"target deconvolution strategies for phenotypic screening"
High-Throughput Screening (HTS) "high-throughput screening assays for GPCR antagonists"
"automation of compound library management in HTS"
"cell-based vs. biochemical assays for drug discovery"
"data analysis pipeline for high-content screening"
"troubleshooting common artifacts in HTS assays"
Lead Optimization & Medicinal Chemistry "structure-activity relationship (SAR) studies for lead optimization"
"ADMET profiling of small molecule drug candidates"
"bioisosteric replacement strategies in medicinal chemistry"
"synthetic route development for complex natural products"
"in silico modeling for predicting off-target effects"
Preclinical Development "pharmacokinetic and pharmacodynamic modeling in rodents"
"toxicology studies for IND-enabling safety assessment"
"formulation development for poorly soluble compounds"
"selection of relevant animal models for efficacy studies"
"biomarker strategy for preclinical to clinical translation"
Biologics & Cell/Gene Therapy "monoclonal antibody humanization and engineering techniques"
"AAV vector design and optimization for gene therapy"
"CAR-T cell manufacturing and quality control processes"
"analytical methods for protein therapeutic characterization"
"challenges in large-scale production of mRNA vaccines"
Clinical Trials & Regulatory Affairs "adaptive clinical trial design for rare diseases"
"CMC requirements for biologic license application (BLA)"
"navigating FDA guidelines for combination products"
"patient recruitment and retention strategies in oncology trials"
"statistical analysis plan for a Phase 3 clinical study"
Drug Delivery Technologies "lipid nanoparticle formulation for nucleic acid delivery"
"targeted drug delivery systems for cancer therapy"
"long-acting injectable formulations for chronic diseases"
"nanotechnology applications in drug delivery"
"overcoming the blood-brain barrier for CNS drug delivery"

N-cyclohexyl-3-nitrobenzamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Pharmaceutical Applications

Executive Summary

N-Cyclohexyl-3-nitrobenzamide (CAS: 2702-32-1 ) is a secondary amide derivative characterized by a nitro-substituted benzene ring coupled to a cyclohexyl moiety.[1] While often utilized as a robust chemical intermediate in the synthesis of complex pharmaceutical libraries, recent research highlights its utility as a scaffold in the development of antimycobacterial agents targeting DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase) and potential anti-inflammatory modulators.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and biological relevance.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The following data defines the precise chemical identity of N-cyclohexyl-3-nitrobenzamide. Researchers should verify these parameters against Certificates of Analysis (CoA) for quality assurance.

Table 1: Chemical Specifications
ParameterTechnical Detail
Chemical Name N-Cyclohexyl-3-nitrobenzamide
CAS Number 2702-32-1
Molecular Formula C₁₃H₁₆N₂O₃
Molecular Weight 248.28 g/mol
IUPAC Name N-cyclohexyl-3-nitrobenzamide
SMILES O=C(NC1CCCCC1)C2=CC=CC(=O)=C2
InChI Key HVAPXQQNJGQXGW-UHFFFAOYSA-N
Appearance Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, DMF, Dichloromethane; Sparingly soluble in water.[2]

Synthesis & Manufacturing Protocols

The synthesis of N-cyclohexyl-3-nitrobenzamide is most efficiently achieved through nucleophilic acyl substitution . Two primary pathways are recommended depending on the scale and available reagents: the Acid Chloride Method (high yield, traditional) and the Coupling Agent Method (mild conditions, avoids corrosive byproducts).

Pathway A: Acid Chloride Method (Schotten-Baumann Conditions)

This method utilizes 3-nitrobenzoyl chloride, which is highly reactive, ensuring rapid conversion.

  • Reagents: 3-Nitrobenzoyl chloride, Cyclohexylamine, Triethylamine (Et₃N) or Pyridine, Dichloromethane (DCM).

  • Mechanism: The nitrogen lone pair of cyclohexylamine attacks the carbonyl carbon of the acid chloride, followed by the elimination of chloride. The base neutralizes the generated HCl.

Protocol:

  • Preparation: Dissolve 1.0 eq of 3-nitrobenzoyl chloride in anhydrous DCM under an inert atmosphere (N₂).

  • Addition: Cool the solution to 0°C. Add 1.1 eq of Triethylamine followed by dropwise addition of 1.05 eq of Cyclohexylamine .

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane).

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from ethanol if necessary.

Pathway B: Carbodiimide Coupling (EDC/HOBt)

Ideal for small-scale discovery chemistry where acid sensitivity is a concern.

  • Reagents: 3-Nitrobenzoic acid, EDC·HCl, HOBt, Cyclohexylamine, DMF.

  • Advantage: Avoids the handling of moisture-sensitive acid chlorides.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the Acid Chloride synthesis pathway.

SynthesisPathway Start Starting Materials (3-Nitrobenzoyl chloride + Cyclohexylamine) Reaction Nucleophilic Attack (DCM, Et3N, 0°C -> RT) Start->Reaction Mix Intermediate Tetrahedral Intermediate Reaction->Intermediate Addition Elimination Elimination of HCl (Base Neutralization) Intermediate->Elimination Collapse Product Crude Product (N-Cyclohexyl-3-nitrobenzamide) Elimination->Product Formation Workup Acid/Base Wash & Recrystallization Product->Workup Purification

Figure 1: Step-wise synthesis of N-cyclohexyl-3-nitrobenzamide via the acid chloride route.

Biological & Pharmaceutical Context

While often used as a building block, the 3-nitrobenzamide scaffold possesses intrinsic biological activity. Researchers leverage this structure in "Fragment-Based Drug Discovery" (FBDD) for infectious diseases and inflammation.

Antimycobacterial Activity (Tuberculosis)

Research indicates that N-alkyl nitrobenzamides act as inhibitors of DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase).[3]

  • Target: DprE1 is essential for the synthesis of lipoarabinomannan (LAM) and arabinogalactan, critical components of the Mycobacterium tuberculosis cell wall.

  • Mechanism: The nitro group is often reduced within the bacterium to a nitroso intermediate, which forms a covalent adduct with a cysteine residue in the enzyme's active site (suicide inhibition).

Anti-Inflammatory Potential

Nitrobenzamide derivatives have been screened for the inhibition of Nitric Oxide (NO) production in LPS-induced macrophages.[4]

  • Relevance: Excessive NO production is linked to chronic inflammation and septic shock.

  • SAR Insight: The position of the nitro group (meta vs. para) and the lipophilicity of the amide substituent (cyclohexyl group) significantly influence binding affinity to inducible Nitric Oxide Synthase (iNOS).

Visualization: Biological Mechanism (DprE1 Inhibition)[5]

BiologicalMechanism Compound N-Cyclohexyl-3-nitrobenzamide (Prodrug Scaffold) Entry Cellular Entry (M. tuberculosis) Compound->Entry Activation Bio-reduction (Nitro -> Nitroso) Entry->Activation Nitroreductase Target Target: DprE1 Enzyme (Cell Wall Synthesis) Activation->Target Binding Inhibition Covalent Adduct Formation (Cysteine Residue) Target->Inhibition Irreversible Outcome Cell Wall Lysis & Bacterial Death Inhibition->Outcome

Figure 2: Proposed mechanism of action for nitrobenzamide derivatives in antimycobacterial therapy.

Safety & Handling (GHS Classification)

Although specific toxicological data for CAS 2702-32-1 may be limited in public databases, structurally similar nitrobenzamides are classified as Irritants . Standard laboratory safety protocols are mandatory.

  • Signal Word: Warning

  • Hazard Statements (Inferred):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of dust/powder.

References

  • Sigma-Aldrich. (n.d.). N-Cyclohexyl-3-nitrobenzamide Product Page. Retrieved from

  • PubChem. (2025). Compound Summary: N-cyclohexyl-3-nitrobenzamide (CAS 2702-32-1).[1] National Library of Medicine. Retrieved from [2]

  • ChemicalBook. (n.d.). 3-Nitrobenzamide Properties and Derivatives. Retrieved from

  • Tugba Gungor, et al. (2025).[4] Biological evaluation and molecular docking studies of nitro benzamide derivatives. ResearchGate. Retrieved from

  • MDPI. (2022). Synthesis and Activity of N-Alkyl Nitrobenzamides as Antimycobacterial Agents. Retrieved from

Sources

An In-depth Technical Guide to the Physicochemical Characterization of N-cyclohexyl-3-nitrobenzamide: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to N-cyclohexyl-3-nitrobenzamide

N-cyclohexyl-3-nitrobenzamide belongs to the class of N-substituted benzamides, a scaffold of significant interest in medicinal chemistry and materials science. The molecule incorporates a cyclohexyl group attached to the amide nitrogen and a nitro group at the meta-position of the benzoyl ring. This combination of a bulky, aliphatic, non-polar moiety (cyclohexyl) and a polar, electron-withdrawing group (nitro) imparts a unique set of physicochemical properties that influence its solubility, crystallinity, and potential biological activity. Similar nitrobenzamide structures have been investigated for their potential as antimycobacterial agents, highlighting the relevance of this chemical class in drug discovery.[1]

Given the limited publicly available data for this specific compound, this guide emphasizes the importance of empirical determination of its fundamental properties, such as melting and boiling points, which are critical indicators of purity and identity.

Physicochemical Profile and Estimated Properties

The definitive characterization of a new chemical entity relies on the accurate measurement of its physical constants. In the absence of direct literature values for N-cyclohexyl-3-nitrobenzamide, we can infer expected properties by examining structurally related compounds.

Analysis of Structural Analogs

By comparing N-cyclohexyl-3-nitrobenzamide to its constituent parts and isomers, we can formulate a hypothesis regarding its expected melting point. The melting point is heavily influenced by the molecule's ability to pack into a crystal lattice, which is governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

  • 3-Nitrobenzamide: This parent compound, lacking the cyclohexyl group, has a reported melting point range of 140-143 °C.[2] Its crystal structure is stabilized by hydrogen bonds involving the amide protons and the nitro group.

  • N-cyclohexylbenzamide: This analog lacks the nitro group. While specific data is sparse in the initial search, its general description as a solid suggests a defined melting point influenced by the bulky cyclohexyl group.[3]

  • N-cyclohexyl-2-nitrobenzamide: This constitutional isomer, with the nitro group in the ortho position, has been synthesized and characterized.[4] It reportedly has a melting point of 156–157 °C.[5]

The presence of the N-H group allows for hydrogen bonding, a strong intermolecular force that contributes to a higher melting point. The bulky cyclohexyl group can either disrupt or enhance crystal packing depending on the overall molecular symmetry. The polar nitro group further increases the potential for strong dipole-dipole interactions.

Data Summary of Structural Analogs
CompoundMolecular StructureReported Melting Point (°C)Key Structural Differences
3-Nitrobenzamide C₇H₆N₂O₃140-143[2]Lacks N-cyclohexyl group
N-cyclohexyl-2-nitrobenzamide C₁₃H₁₆N₂O₃156-157[5]Isomer (ortho-nitro)
N-cyclohexyl-3-nitrobenzamide C₁₃H₁₆N₂O₃To be determined Target compound

Based on the data from its ortho-isomer, it is reasonable to hypothesize that the melting point of N-cyclohexyl-3-nitrobenzamide will be in a similar range, likely between 150-165 °C. However, the exact value is dependent on the specific crystal packing of the meta-isomer, which can only be confirmed through experimental measurement.

Expected Boiling Point Characteristics

For a solid compound with a relatively high molecular weight (248.28 g/mol ) and polar functional groups, the boiling point is expected to be significantly high.[5] At atmospheric pressure, it is highly probable that N-cyclohexyl-3-nitrobenzamide would decompose before it boils. Therefore, any experimental determination of its boiling point must be conducted under reduced pressure (vacuum).

Experimental Determination of Physicochemical Properties

The following protocols are standardized methods for determining the melting and boiling points of a novel organic compound. Adherence to these procedures ensures accuracy and reproducibility.

Protocol for Melting Point Determination (Capillary Method)

This method is the most common and reliable for determining the melting point of a crystalline solid.

Rationale: The melting point is the temperature at which the solid and liquid phases of a substance are in equilibrium. A pure substance will melt over a very narrow range (typically < 1 °C). Impurities depress and broaden the melting range.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of N-cyclohexyl-3-nitrobenzamide is completely dry and has been purified, preferably through recrystallization.

    • Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.[6]

  • Capillary Tube Loading:

    • Take a capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down.[6] Repeat until a packed column of 2-3 mm in height is achieved.

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus.

    • Place the loaded capillary tube into the sample holder of the apparatus.

    • Attach a calibrated thermometer if using a manual apparatus like a Thiele tube filled with mineral oil.[7]

  • Measurement:

    • Set the apparatus to heat at a rapid rate initially to approach the estimated melting point (e.g., to ~140 °C).

    • Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for an accurate reading.[7]

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has melted into a clear liquid (T2).

    • The melting point range is reported as T1-T2.

  • Validation:

    • Perform the measurement in triplicate to ensure reproducibility.

Protocol for Boiling Point Determination (Thiele Tube Method under Atmospheric Pressure)

This micro-method is suitable for determining the boiling point of a liquid using a small amount of substance. For a solid like N-cyclohexyl-3-nitrobenzamide, a sample would first need to be melted. However, given the high melting point, decomposition is a risk, and a reduced pressure method is recommended. The atmospheric pressure method is presented for completeness.

Rationale: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8] At this point, the liquid rapidly vaporizes.

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a small amount (0.5-1 mL) of the molten N-cyclohexyl-3-nitrobenzamide into a small test tube (fusion tube).

  • Apparatus Setup:

    • Take a capillary tube and seal one end. Place this capillary tube into the fusion tube with the open end down.

    • Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.[9]

    • Clamp the thermometer and assembly in a Thiele tube filled with a high-boiling liquid (e.g., mineral oil or silicone oil). The sample must be below the oil level.

  • Measurement:

    • Heat the side arm of the Thiele tube gently with a Bunsen burner or a hot plate. The shape of the tube ensures uniform heating via convection currents.

    • As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

    • Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[10]

    • Stop heating and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the liquid begins to be drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. Record this temperature as the boiling point.

  • Important Consideration:

    • Always record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

Visualization of Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a novel compound such as N-cyclohexyl-3-nitrobenzamide.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization start Reactants (3-Nitrobenzoyl chloride + Cyclohexylamine) reaction Amide Coupling Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Recrystallization) workup->purification mp_determination Melting Point Determination purification->mp_determination Physical Constant 1 bp_determination Boiling Point Determination (under reduced pressure) purification->bp_determination Physical Constant 2 spectroscopy Structural Confirmation (NMR, IR, MS) purification->spectroscopy Identity Confirmation purity_check Purity Assessment (TLC, HPLC) final_product Characterized N-cyclohexyl-3-nitrobenzamide purity_check->final_product mp_determination->purity_check Confirms Purity spectroscopy->purity_check Confirms Structure

Caption: Workflow for Synthesis and Characterization.

Conclusion

References

  • Wikipedia. 3-Nitrobenzaldehyde. [Link]

  • PubChem. 3-Nitrobenzamide. [Link]

  • PubChem. N-Cyclohexylbenzamide. [Link]

  • SlideShare. Benzamide. [Link]

  • Course Hero. EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

  • ResearchGate. Synthesis and Crystal Structure of N Cyclohexyl2-Nitrobenzamide. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]

  • National Center for Biotechnology Information. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. [Link]

  • Studocu. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

  • GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

  • YouTube. Boiling Point of an Organic compound - MeitY OLabs. [Link]

  • ResearchGate. Thermal, spectroscopic and DFT studies of solid benzamide. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

Sources

Technical Guide: Safety & Handling of N-Cyclohexyl-3-nitrobenzamide

[1][2]

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

Understanding the physical state and chemical moieties is the first line of defense. The lipophilic cyclohexyl ring facilitates cell membrane penetration, potentially increasing the systemic absorption of the nitroaromatic moiety.

ParameterTechnical Specification
Chemical Name N-cyclohexyl-3-nitrobenzamide
CAS Number 2702-32-1
Molecular Formula C₁₃H₁₆N₂O₃
Molecular Weight 248.28 g/mol
Structure Benzamide core with a meta-nitro group and N-cyclohexyl substitution.[1][2][3]
Physical State Solid (Crystalline powder); likely off-white to yellow.[1][2]
Solubility Low water solubility; Soluble in DMSO, DMF, DCM, and Ethanol.[1]
Predicted MP >140°C (Based on 3-nitrobenzamide analog [1]).[1][2]

Hazard Identification & Toxicology (GHS Framework)

Note: Specific toxicological data for this CAS is limited.[2] The following classifications are derived from Structural Activity Relationship (SAR) analysis of the nitro-aromatic and benzamide classes.

Core Hazards[2]
  • Acute Toxicity (Oral): Warning. Predicted Category 4 (H302).[2][4] Analogs such as 3-nitrobenzamide show oral toxicity.[1][2] The nitro group can be metabolically reduced to a hydroxylamine or amine, posing a risk of methemoglobinemia (interference with oxygen transport in blood).

  • Skin/Eye Irritation: Warning. Category 2 (H315/H319).[2][4] Amides and nitro compounds are standard irritants to mucous membranes.[2]

  • Target Organ Toxicity (STOT-SE): Category 3 (H335).[1][2][4] Dust inhalation causes respiratory tract irritation.[2]

Functional Group Risks[2]
  • Nitro Group (-NO₂): Susceptible to reduction.[1][2] Incompatible with strong reducing agents (hydrides, hydrogenation catalysts) which can generate heat or reactive intermediates.[2]

  • Cyclohexyl Group: Increases lipophilicity (LogP ~2-3), enhancing skin absorption compared to the parent nitrobenzamide.[1][2]

Engineering Controls & Personal Protective Equipment (PPE)[1][2]

To mitigate the risks of dust inhalation and dermal absorption, a strict hierarchy of controls is required.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[2]

  • Velocity: Maintain face velocity at 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Use anti-static weighing boats; nitro compounds can be sensitive to electrostatic discharge (ESD) in dry environments.[2]

PPE Matrix
  • Respiratory: If working outside a hood (not recommended), use a P100/N95 particulate respirator .[2]

  • Dermal:

    • Standard: Nitrile gloves (minimum thickness 0.11 mm).[2]

    • High Exposure (Spills/Solutions): Double-gloving is required due to the solvent carrier effect (e.g., if dissolved in DMSO/DCM).[1][2]

  • Ocular: Chemical safety goggles. Safety glasses are insufficient for powder handling due to potential airborne drift.[2]

Operational Protocols

Safe Handling Workflow (Decision Matrix)

This workflow ensures that the lack of specific toxicity data does not compromise safety.

SafetyWorkflowStartStart: Handling N-cyclohexyl-3-nitrobenzamideStateCheckCheck Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidSolutionIn Solution (DMSO/DCM)StateCheck->SolutionWeighingWeighing Protocol:1. Anti-static gun usage2. Fume hood sash <18 inches3. Pre-weigh container tareSolid->WeighingDust HazardTransferTransfer Protocol:Use syringe/cannulaAvoid open pouringDouble Nitrile GlovesSolution->TransferAbsorption HazardReactionReaction Setup:Inert Atmosphere (N2/Ar)Temp Monitoring (Exotherm risk)Weighing->ReactionTransfer->ReactionWasteDisposal:Solid Hazardous Waste(Do not mix with oxidizers)Reaction->Waste

Figure 1: Operational decision matrix for handling solid vs. solubilized nitro-amide intermediates.

Synthesis & Reaction Safety

When synthesizing or reacting this compound (e.g., reduction of the nitro group to an amine):

  • Exotherm Management: The reduction of the nitro group (e.g., using Fe/HCl, H₂/Pd-C, or SnCl₂) is highly exothermic.[1][2]

    • Protocol: Add reducing agents portion-wise at 0°C. Monitor internal temperature strictly.[2]

  • Acylation Risk: If synthesizing this compound from 3-nitrobenzoyl chloride and cyclohexylamine:

    • Hazard:[4][5][6][7][8] The reaction releases HCl gas and is rapidly exothermic.[2]

    • Control: Use a base scavenger (TEA or DIPEA) and add the acid chloride dropwise to the amine solution at <5°C [2].

Storage & Stability

  • Conditions: Store in a cool, dry place (2–8°C recommended for long-term stability) to prevent amide hydrolysis.

  • Incompatibilities:

    • Strong Oxidizers: Potential fire hazard.[2]

    • Strong Bases: Can catalyze amide hydrolysis.[2]

    • Reducing Agents: Will react with the nitro group.

  • Shelf Life: Re-test purity by HPLC/LC-MS every 12 months. Look for the appearance of 3-nitrobenzoic acid (hydrolysis product).

Emergency Response

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Wear goggles, double nitrile gloves, and a P100 respirator.

  • Contain:

    • Powder: Cover with a damp paper towel to prevent dust generation, then wipe up.

    • Solution: Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust) as nitro compounds can act as oxidizers in fires.[2]

  • Clean: Wash surface with 1N NaOH (to degrade residue) followed by water.[2]

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[2]

  • Skin Contact: Wash with soap and water for 15 minutes.[2][8] Do not use ethanol , as it may enhance transdermal absorption of the nitro compound.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[8]

  • Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention immediately—mention "Nitroaromatic compound exposure" to the physician (Methemoglobinemia risk).[2]

References

  • PubChem. 3-Nitrobenzamide Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]

  • ECHA. Registration Dossier: N-cyclohexylbenzamide.[1][2] European Chemicals Agency.[2] Available at: [Link][1][2]

literature review of N-cyclohexyl-3-nitrobenzamide research

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

N-cyclohexyl-3-nitrobenzamide (CAS: 2702-32-1) is a critical organic building block and pharmacophore scaffold, predominantly utilized in the synthesis of ATAD2 bromodomain inhibitors and peptide deformylase (PDF) inhibitors . While rarely a final therapeutic agent itself, its structural rigidity—conferred by the benzamide core—and the hydrophobic bulk of the cyclohexyl moiety make it an ideal "fragment" for probing hydrophobic pockets in target proteins.

This guide provides a comprehensive technical review for medicinal chemists and process scientists, detailing the compound's physicochemical profile, validated synthetic routes (including green chemistry protocols), and its pivotal role in recent oncology and antimicrobial research.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
PropertySpecification
IUPAC Name N-cyclohexyl-3-nitrobenzamide
CAS Number 2702-32-1
Molecular Formula C₁₃H₁₆N₂O₃
Molecular Weight 248.28 g/mol
Appearance Light yellow crystalline solid
Melting Point 140–143 °C
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Functional Groups Nitro (-NO₂, meta), Amide (-CONH-), Cyclohexyl (Hydrophobic tail)
Synthesis & Manufacturing Protocols

The synthesis of N-cyclohexyl-3-nitrobenzamide is a benchmark reaction for amide bond formation. Two distinct protocols are recommended based on scale and "green" chemistry requirements.

Protocol A: Classical Schotten-Baumann Acylation (High Throughput)

Best for: Large-scale preparation where yield and speed are prioritized.

Reagents: 3-Nitrobenzoyl chloride, Cyclohexylamine, Triethylamine (TEA), Dichloromethane (DCM).

  • Preparation: Dissolve 3-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM under N₂ atmosphere.

  • Addition: Cool to 0°C. Add TEA (1.5 eq) followed by the dropwise addition of cyclohexylamine (1.1 eq).

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:3).

  • Workup: Quench with 1M HCl (removes unreacted amine), wash with saturated NaHCO₃ (removes acid byproducts), and brine. Dry over MgSO₄.[1]

  • Purification: Recrystallize from Ethanol/Water or flash chromatography.

  • Typical Yield: 85–95%.

Protocol B: Ultrasound-Assisted Direct Amidation (Green Chemistry)

Best for: Small-scale library generation, avoiding acid chlorides.

Reagents: 3-Nitrobenzoic acid, Cyclohexyl isocyanide, Methanol.[1]

  • Mixture: Combine 3-nitrobenzoic acid (1.0 eq) and cyclohexyl isocyanide (1.0 eq) in MeOH.

  • Sonication: Irradiate with ultrasound (20–24 kHz) at RT for ~135 minutes.

  • Isolation: Evaporate solvent. Wash residue with diethyl ether.[1]

  • Typical Yield: ~88% (High purity).

Figure 1: Synthetic Pathways Workflow

Synthesis SM1 3-Nitrobenzoyl Chloride Reagent1 Cyclohexylamine (TEA/DCM) SM1->Reagent1 Product N-cyclohexyl-3-nitrobenzamide (Solid, 140°C MP) SM1->Product Method A: Schotten-Baumann SM2 3-Nitrobenzoic Acid Reagent2 Cyclohexyl Isocyanide (Ultrasound/MeOH) SM2->Reagent2 SM2->Product Method B: Ugi-type/Sonication Downstream Reduction to Aniline (Library Scaffold) Product->Downstream H2/Pd-C or SnCl2

Caption: Comparison of Classical Acylation (Method A) and Ultrasound-Assisted (Method B) synthetic routes.

Pharmacology & Mechanism of Action

While N-cyclohexyl-3-nitrobenzamide is an intermediate, its pharmacophore (the N-cyclohexylbenzamide motif) is a validated "warhead" in specific biological contexts.

3.1 ATAD2 Bromodomain Inhibition

Recent research (2023) identifies this scaffold as a key intermediate (Compound 17g ) in the design of Theophylline derivatives targeting ATAD2 (ATPase family AAA domain-containing protein 2).

  • Target Role: ATAD2 is a co-activator of the MYC oncogene, highly expressed in breast (TNBC) and lung cancers.

  • Scaffold Function: The N-cyclohexyl group acts as a hydrophobic anchor. It occupies the "ZA channel" or hydrophobic shelf of the bromodomain, displacing water molecules and increasing binding entropy.

  • Transformation: The nitro group is reduced to an amine, which is then coupled to a theophylline core. The resulting molecules show IC₅₀ values as low as 0.27 µM .[2]

3.2 Antimicrobial Activity (Peptide Deformylase)

The N-cyclohexylbenzamide structure mimics the hydrophobic P1' pocket binding elements of Actinonin , a natural antibiotic. Derivatives where the nitro group is modified (e.g., to a hydroxamic acid or coupled to amino acids) have shown activity against S. aureus and E. coli by inhibiting Peptide Deformylase (PDF), an enzyme essential for bacterial protein maturation.

Figure 2: Pharmacophore Interaction Logic

MOA Scaffold N-cyclohexyl-3-nitrobenzamide (Scaffold) Cyclohexyl Cyclohexyl Ring (Hydrophobic) Scaffold->Cyclohexyl Nitro 3-Nitro Group (Electronic/Reactive) Scaffold->Nitro Amide Amide Linker (H-Bond Donor/Acceptor) Scaffold->Amide ATAD2 Target: ATAD2 Bromodomain (Cancer) Cyclohexyl->ATAD2 Occupies Hydrophobic ZA Channel Bacteria Target: Peptide Deformylase (Antimicrobial) Cyclohexyl->Bacteria Mimics P1' Residue Nitro->ATAD2 Precursor to Theophylline Linker Amide->Bacteria Backbone H-Bonding

Caption: Structural dissection of the scaffold showing binding modes for Oncology (ATAD2) and Antibacterial targets.

Experimental Protocols: Quality Control & Handling

To ensure reproducibility in biological assays, the purity of N-cyclohexyl-3-nitrobenzamide must be rigorously verified, as nitro-reduction byproducts (anilines) can produce false positives in colorimetric assays.

QC Protocol: 1H-NMR Validation

Solvent: CDCl₃, 600 MHz

  • δ 8.19 (s, 1H): Aromatic proton between Nitro and Carbonyl (H2).[3]

  • δ 7.84 (d, J=8.5 Hz, 1H): Aromatic proton (H4/H6).

  • δ 7.81 (d, J=8.5 Hz, 1H): Aromatic proton (H4/H6).

  • δ 6.12 (d, J=6.6 Hz, 1H): Amide NH proton (Diagnostic doublet).

  • δ 3.96 (m, 1H): Cyclohexyl CH (Methine).

  • δ 2.04–1.20 (m, 10H): Cyclohexyl CH₂ protons.

Safety Note
  • Hazard: Nitroaromatics are potentially toxic and mutagenic. Handle with gloves and in a fume hood.

  • Storage: Store at RT, sealed. Stable for >2 years if kept dry.

References
  • Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors. Journal of Medicinal Chemistry, 2023. (Note: Specific compound identified as 17g).

  • Ultrasound Synthesis of amides from Isocyanides, Nitrile and Carboxylic Acids. IJARIIE, 2019.[1] (Methodology for ultrasound synthesis).

  • Synthesis and antibacterial activity of novel actinonin derivatives.Bioorganic & Medicinal Chemistry Letters. (Context for N-cyclohexylbenzamide antibacterial activity).
  • PubChem Compound Summary for CID 12759055 (N-cyclohexyl-3-nitrobenzamide). National Center for Biotechnology Information.

Sources

Methodological & Application

High-Purity Synthesis of N-Cyclohexyl-3-nitrobenzamide: A Two-Step Acyl Chloride Activation Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The synthesis of N-cyclohexyl-3-nitrobenzamide represents a fundamental model for amide bond formation in deactivated aromatic systems. While direct coupling agents (EDC, HATU) are popular in discovery chemistry, the Acid Chloride Method remains the gold standard for scale-up and robustness when working with electron-deficient substrates like 3-nitrobenzoic acid.

This protocol utilizes Thionyl Chloride (


)  for activation. The choice is mechanistic: the nitro group at the meta position deactivates the ring, making the carboxylic acid less nucleophilic but stable enough to withstand thermal chlorination. By converting the acid to the acid chloride, we generate a highly electrophilic species that reacts rapidly with cyclohexylamine, ensuring high yields without the need for expensive peptide coupling reagents.

Key Advantages of this Protocol:

  • Atom Economy: Byproducts are gases (

    
    , 
    
    
    
    ) or water-soluble salts, simplifying purification.
  • Scalability: The reaction is exothermic but easily controlled, making it suitable for gram-to-kilogram batches.

  • Purity: The biphasic workup removes unreacted amine and acid, typically yielding >95% purity without chromatography.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution.[1] The carboxylic acid is first converted to the acyl chloride, which then undergoes addition-elimination with the amine.

Mechanistic Pathway (DOT Visualization)

SynthesisPath Start 3-Nitrobenzoic Acid (Solid) Activation Activation (Reflux w/ SOCl2) Start->Activation  + SOCl2  - SO2, - HCl Intermediate 3-Nitrobenzoyl Chloride (Reactive Intermediate) Activation->Intermediate Coupling Coupling (+ Cyclohexylamine/Base) Intermediate->Coupling  Nucleophilic Attack Product N-Cyclohexyl-3-nitrobenzamide (Precipitate) Coupling->Product  - HCl (Salt)

Figure 1: Sequential workflow from acid activation to amide formation.

Critical Material Attributes (CMA) & Safety

ComponentRoleCASMW ( g/mol )Hazards (GHS)
3-Nitrobenzoic Acid Substrate121-92-6167.12Irritant
Thionyl Chloride Activator7719-09-7118.97Corrosive, Reacts Violently w/ Water
Cyclohexylamine Nucleophile108-91-899.17Corrosive, Flammable
Dichloromethane (DCM) Solvent75-09-284.93Carcinogen (Suspected)
Triethylamine (TEA) Base/Scavenger121-44-8101.19Flammable, Corrosive

Safety Warning: Thionyl chloride releases


 and 

gas. All operations in Phase 1 must be performed in a functioning fume hood. Quenching the acid chloride requires extreme caution.

Detailed Experimental Protocol

Phase 1: Activation (Synthesis of 3-Nitrobenzoyl Chloride)

Objective: Convert the -OH leaving group to -Cl.

  • Setup: Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl2) or nitrogen line to the top of the condenser to exclude moisture.

  • Charging: Add 3.0 g (17.9 mmol) of 3-nitrobenzoic acid to the flask.

  • Reagent Addition: Add 10 mL (approx. 137 mmol) of Thionyl Chloride. Note:

    
     acts as both reagent and solvent.
    
    • Optional: Add 1 drop of DMF (N,N-dimethylformamide) to catalyze the reaction if initiation is slow.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C oil bath) for 2–3 hours .

    • Checkpoint: The suspension should turn into a clear, homogenous yellow solution, indicating the consumption of the solid acid.

  • Evaporation: Cool to room temperature. Remove excess thionyl chloride under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow semi-solid or oil.

    • Tip: Add dry toluene (10 mL) and re-evaporate to azeotropically remove trace

      
      .
      
Phase 2: Coupling (Schotten-Baumann Conditions)

Objective: Formation of the amide bond.

  • Solvation: Dissolve the crude 3-nitrobenzoyl chloride residue in 20 mL of anhydrous Dichloromethane (DCM) . Keep under inert atmosphere (

    
    ).
    
  • Preparation of Amine: In a separate flask, mix 2.13 g (21.5 mmol, 1.2 equiv) of Cyclohexylamine and 2.7 g (26.8 mmol, 1.5 equiv) of Triethylamine (TEA) in 10 mL of DCM .

    • Why TEA? It acts as an

      
       scavenger, preventing the cyclohexylamine from becoming protonated and unreactive.
      
  • Addition: Cool the acid chloride solution to 0°C (ice bath). Add the Amine/TEA solution dropwise over 15 minutes.

    • Observation: White precipitate (Triethylamine hydrochloride salt) will form immediately.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours .

  • Workup:

    • Dilute with 50 mL DCM.

    • Wash with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.

    • Wash with Saturated

      
        (2 x 30 mL) to remove any unreacted 3-nitrobenzoic acid.
      
    • Wash with Brine (1 x 30 mL).

    • Dry organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
Phase 3: Purification
  • Recrystallization: The crude solid is typically off-white to pale yellow. Recrystallize from Ethanol/Water (9:1) or hot Ethyl Acetate/Hexanes .

  • Yield Expectation: 85–95%.[2]

Analytical Validation (Self-Validating System)

To confirm identity and purity, compare your results against these standard values.

Proton NMR ( -NMR) Prediction (CDCl3, 400 MHz)

The spectrum should show distinct regions for the aromatic ring and the aliphatic cyclohexyl ring.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.60 Singlet (t)1HAr-H (C2)Highly deshielded by ortho-NO2 and ortho-C=O.
8.35 Doublet (d)1HAr-H (C4)Deshielded by ortho-NO2.
8.15 Doublet (d)1HAr-H (C6)Deshielded by ortho-C=O.
7.65 Triplet (t)1HAr-H (C5)Meta to both withdrawing groups (least shifted).
6.20 - 6.50 Broad s1HNH (Amide)Exchangeable proton; shift varies with conc.
3.95 - 4.05 Multiplet1HCy-H (C1)Methine proton adjacent to Nitrogen.
2.05 - 1.15 Multiplet10HCy-H (C2-C6)Cyclohexyl envelope.
Physical Properties
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point (MP): Typically 153–156°C (Note: Distinct from unsubstituted 3-nitrobenzamide which is ~142°C).

  • Solubility: Soluble in DCM, DMSO, Methanol. Insoluble in water.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure glassware is bone-dry. Use fresh

. Avoid long delays between Phase 1 and 2.
Oily Product Residual Solvent/ImpuritiesTriturate the oil with cold hexanes to induce crystallization. Recrystallize from EtOH.
Starting Material in NMR Incomplete ActivationIncrease reflux time in Phase 1. Ensure

is in excess.
Extra Peaks at ~2.5-3.0 ppm Trapped TEAThe wash with 1M HCl was insufficient. Repeat the acid wash during workup.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005 , 61(46), 10827–10852.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12576, 3-Nitrobenzamide (Analogous physical data).

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic grounding for Nucleophilic Acyl Substitution).

Sources

The Strategic Utility of N-cyclohexyl-3-nitrobenzamide as a Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide delineates the strategic application of N-cyclohexyl-3-nitrobenzamide as a pivotal precursor in organic synthesis. Moving beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles and causal relationships that inform experimental design. We present a holistic view of the synthesis of N-cyclohexyl-3-nitrobenzamide, its subsequent transformation into the synthetically valuable N-cyclohexyl-3-aminobenzamide, and the further derivatization of this key intermediate. The protocols provided herein are designed to be self-validating, with an emphasis on robust and reproducible methodologies. This guide is intended for researchers, scientists, and professionals in drug development who seek to leverage this versatile building block for the synthesis of complex molecular architectures and biologically active compounds.

Introduction: The Synthetic Potential of a Bifunctional Building Block

N-cyclohexyl-3-nitrobenzamide is a compound of significant interest in organic synthesis due to its bifunctional nature. The molecule incorporates a stable amide linkage and a readily transformable nitro group. The N-cyclohexyl moiety imparts lipophilicity, a crucial parameter in modulating the pharmacokinetic properties of drug candidates. The true synthetic utility of this molecule, however, lies in the chemical reactivity of the nitro group on the aromatic ring. This electron-withdrawing group can be efficiently reduced to a primary amine, opening up a vast landscape of subsequent chemical modifications. The resulting 3-aminobenzamide scaffold is a well-established pharmacophore found in a variety of bioactive molecules, most notably as a core component of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents.[1][2][3][4][5] This guide will provide a detailed exploration of the synthesis and application of N-cyclohexyl-3-nitrobenzamide as a gateway to this important class of compounds and beyond.

Synthesis of the Precursor: N-cyclohexyl-3-nitrobenzamide

The synthesis of N-cyclohexyl-3-nitrobenzamide is typically achieved through the coupling of 3-nitrobenzoic acid and cyclohexylamine. This transformation, a classic example of amide bond formation, can be accomplished via several reliable methods.[6] The choice of coupling agent is critical and depends on factors such as scale, desired purity, and cost.

Rationale for Method Selection

For robust and high-yield synthesis, the activation of the carboxylic acid is paramount to overcome the formation of a non-reactive ammonium carboxylate salt.[7] Common strategies involve the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) provides a milder and often more efficient alternative to the harsh conditions required for acid chloride formation.[6]

Experimental Protocol: Synthesis of N-cyclohexyl-3-nitrobenzamide via Amide Coupling

This protocol employs a standard amide coupling reagent for a reliable and scalable synthesis.

Materials:

  • 3-Nitrobenzoic acid

  • Cyclohexylamine

  • N,N'-Diisopropylcarbodiimide (DIC) or similar carbodiimide coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-nitrobenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous dichloromethane.

  • To the stirred solution, add cyclohexylamine (1.05 eq) followed by a catalytic amount of DMAP.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add N,N'-diisopropylcarbodiimide (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford N-cyclohexyl-3-nitrobenzamide as a solid.

The Key Transformation: Reduction of the Nitro Group

The conversion of the nitro group in N-cyclohexyl-3-nitrobenzamide to a primary amine is the cornerstone of its utility as a precursor. This reduction can be achieved through various methods, with catalytic hydrogenation and metal-acid systems being the most prevalent.[8][9]

Comparative Analysis of Reduction Methodologies

The choice between catalytic hydrogenation and a metal/acid system is a critical decision in the synthetic strategy, guided by the overall molecular structure and desired reaction conditions.

FeatureCatalytic Hydrogenation (e.g., Pd/C, H₂)Metal/Acid Reduction (e.g., Fe/HCl)
Reagents H₂ gas, metal catalyst (e.g., Pd/C, PtO₂)Metal (e.g., Fe, Sn, Zn), Acid (e.g., HCl, AcOH)
Byproducts Primarily waterMetal salts
Selectivity Can reduce other functional groups (e.g., alkenes, alkynes).Generally chemoselective for the nitro group.
Conditions Mild temperature and pressure, neutral pH possible.Requires acidic conditions, can be exothermic.
Workup Filtration of the catalyst.Neutralization and removal of metal salts.[10]
Safety Flammable H₂ gas, potentially pyrophoric catalysts.[8]Corrosive acids.
Cost Precious metal catalysts can be expensive.Reagents are generally inexpensive.[11]

Expertise & Experience: For substrates lacking other reducible functional groups, catalytic hydrogenation is often preferred due to its clean reaction profile and straightforward workup.[8] However, for molecules containing functionalities sensitive to hydrogenation, the Fe/HCl system offers excellent chemoselectivity for the nitro group.[12][10]

Experimental Protocol 1: Catalytic Hydrogenation of N-cyclohexyl-3-nitrobenzamide

This protocol is suitable for the clean and efficient reduction of the nitro group.

Materials:

  • N-cyclohexyl-3-nitrobenzamide

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • In a suitable pressure vessel, dissolve N-cyclohexyl-3-nitrobenzamide in methanol or ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously.

  • The reaction is typically complete within a few hours at room temperature. Monitor the reaction by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield N-cyclohexyl-3-aminobenzamide. The product is often pure enough for subsequent steps, but can be purified further if necessary.

Experimental Protocol 2: Fe/HCl Reduction of N-cyclohexyl-3-nitrobenzamide

This protocol offers a cost-effective and highly chemoselective alternative to catalytic hydrogenation.

Materials:

  • N-cyclohexyl-3-nitrobenzamide

  • Iron powder

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol or Acetic Acid

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add N-cyclohexyl-3-nitrobenzamide and ethanol or acetic acid.

  • Add iron powder (typically 3-5 equivalents) to the stirred solution.

  • Heat the mixture to reflux and then add concentrated HCl dropwise.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through Celite® to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and water, then basify the aqueous layer with a NaOH solution to precipitate the product.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford N-cyclohexyl-3-aminobenzamide.

Applications in Organic Synthesis and Drug Discovery

The synthetic utility of N-cyclohexyl-3-aminobenzamide is vast, primarily stemming from the reactivity of the newly introduced primary aromatic amine. This amine can undergo a wide array of chemical transformations, making it a valuable intermediate in the synthesis of diverse molecular scaffolds.

Synthesis of PARP Inhibitors

A significant application of 3-aminobenzamide derivatives is in the synthesis of PARP inhibitors.[2][3] The 3-aminobenzamide core mimics the nicotinamide portion of the NAD+ cofactor, enabling competitive inhibition of the PARP enzyme.[1] The amino group of N-cyclohexyl-3-aminobenzamide can be acylated, alkylated, or used in cyclization reactions to construct the complex heterocyclic systems characteristic of potent PARP inhibitors.

Derivatization for Structure-Activity Relationship (SAR) Studies

The primary amine of N-cyclohexyl-3-aminobenzamide serves as a convenient handle for the generation of compound libraries for SAR studies. It can be readily converted into a variety of functional groups, including:

  • Amides and Sulfonamides: Through reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids.

  • Ureas and Thioureas: Via reaction with isocyanates or isothiocyanates.

  • Heterocycles: By participating in condensation reactions with 1,3-dicarbonyl compounds or other suitable precursors to form pyridines, pyrimidines, and other heterocyclic systems.

These derivatizations allow for the systematic exploration of the chemical space around the 3-aminobenzamide core, facilitating the optimization of biological activity and pharmacokinetic properties.

Visualizing the Synthetic Workflow

To provide a clear overview of the synthetic pathways discussed, the following diagrams illustrate the key transformations.

Synthesis of N-cyclohexyl-3-nitrobenzamide 3-Nitrobenzoic Acid 3-Nitrobenzoic Acid Amide Coupling Amide Coupling 3-Nitrobenzoic Acid->Amide Coupling Cyclohexylamine Cyclohexylamine Cyclohexylamine->Amide Coupling N-cyclohexyl-3-nitrobenzamide N-cyclohexyl-3-nitrobenzamide Amide Coupling->N-cyclohexyl-3-nitrobenzamide DIC, DMAP, DCM

Caption: Amide coupling to form the precursor.

Reduction of N-cyclohexyl-3-nitrobenzamide cluster_start Precursor cluster_product Key Intermediate Nitro_Compound N-cyclohexyl-3-nitrobenzamide Method_A Catalytic Hydrogenation Nitro_Compound->Method_A H₂ (g), Pd/C (Clean, mild conditions) Method_B Fe/HCl Reduction Nitro_Compound->Method_B Fe, HCl (Chemoselective, cost-effective) Amino_Compound N-cyclohexyl-3-aminobenzamide Method_A->Amino_Compound Method_B->Amino_Compound

Caption: Reduction pathways to the key amine intermediate.

Conclusion

N-cyclohexyl-3-nitrobenzamide serves as a highly valuable and versatile precursor in organic synthesis. Its straightforward preparation and the efficient reduction of its nitro functionality provide a reliable route to N-cyclohexyl-3-aminobenzamide. This key intermediate is a gateway to a diverse range of complex molecules, most notably in the field of medicinal chemistry for the development of PARP inhibitors and other biologically active compounds. The choice of synthetic methodology, particularly for the nitro reduction step, should be carefully considered based on the specific requirements of the target molecule and the overall synthetic strategy. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their synthetic endeavors.

References

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Application Notes and Protocols for N-cyclohexyl-3-nitrobenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Hybrid Scaffold

In the landscape of medicinal chemistry, the strategic combination of pharmacophores into a single molecular entity is a cornerstone of rational drug design. N-cyclohexyl-3-nitrobenzamide emerges as a compound of significant interest, wedding the established biological relevance of the benzamide nucleus with the modulatory potential of a cyclohexyl substituent and a nitro group. The benzamide scaffold is a privileged structure, present in a diverse array of approved drugs with activities spanning antiemetic, antipsychotic, and antiarrhythmic indications.[1] The nitroaromatic moiety, while sometimes associated with toxicity, is also a key feature in various therapeutic agents, where its electron-withdrawing nature and potential for bioreduction are exploited for targeted activity.[2][3][4]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications of N-cyclohexyl-3-nitrobenzamide. Based on structure-activity relationship (SAR) analysis of analogous compounds, we propose three primary avenues of investigation for this molecule: PARP inhibition, anti-inflammatory effects, and cytotoxic activity against cancer cells. These hypotheses are grounded in the known biological activities of 3-nitrobenzamide as a PARP inhibitor and the broader anti-inflammatory and anticancer properties of various benzamide and nitroaromatic derivatives.[5][6]

This guide provides not only the scientific rationale for these potential applications but also detailed, field-proven protocols to enable the experimental validation of these hypotheses.

Physicochemical Properties of N-cyclohexyl-3-nitrobenzamide

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in biological assays.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O₃N/A
Molecular Weight 248.28 g/mol N/A
Appearance Yellowish solid (predicted)[7]
Melting Point 140-143 °C (for 3-nitrobenzamide)[7]
Solubility Likely soluble in organic solvents like DMSO, ethanolInferred

Proposed Biological Applications and Mechanistic Rationale

The unique structural amalgamation within N-cyclohexyl-3-nitrobenzamide suggests a multi-faceted pharmacological potential.

PARP Inhibition: A Legacy of the 3-Nitrobenzamide Core

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical to DNA repair. In the context of cancer therapy, particularly in tumors with existing DNA repair defects (e.g., BRCA mutations), the inhibition of PARP leads to a synthetic lethality, resulting in targeted cancer cell death. The parent compound, 3-nitrobenzamide, is a known PARP inhibitor.[8] The mechanism involves the benzamide moiety mimicking the nicotinamide portion of the NAD+ cofactor, thereby blocking the enzyme's catalytic activity. It is hypothesized that N-cyclohexyl-3-nitrobenzamide retains this core inhibitory function.

Caption: Proposed mechanism of PARP inhibition.

cluster_0 PARP Enzyme Active Site NAD NAD+ Auto_PARylation Auto-PARylation NAD->Auto_PARylation catalyzes PARP PARP1 PARP->NAD binds DNA_Damage DNA Strand Break DNA_Damage->PARP recruits DNA_Repair DNA Repair Auto_PARylation->DNA_Repair initiates Inhibitor N-cyclohexyl-3-nitrobenzamide Inhibitor->PARP competitively inhibits binding of NAD+

Anti-inflammatory Activity: Modulating Macrophage Response

Chronic inflammation is a hallmark of numerous diseases. Macrophages are key players in the inflammatory cascade, and their activation, often by lipopolysaccharide (LPS), leads to the production of pro-inflammatory mediators like nitric oxide (NO). Benzamide derivatives have demonstrated anti-inflammatory properties, and the introduction of a cyclohexyl group has been shown to enhance this activity in some series.[9] We postulate that N-cyclohexyl-3-nitrobenzamide may inhibit NO production in activated macrophages, a key indicator of anti-inflammatory potential.

Caption: Workflow for assessing anti-inflammatory activity.

cluster_workflow Nitric Oxide Production Assay Workflow A Seed RAW 264.7 Macrophages B Pre-treat with N-cyclohexyl-3-nitrobenzamide A->B C Induce Inflammation with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Griess Assay for Nitrite Quantification E->F G Measure Absorbance at 540 nm F->G H Calculate % NO Inhibition G->H

Anticancer Cytotoxicity: A Multifaceted Approach

Nitroaromatic compounds have been explored as potential anticancer agents, with some acting as hypoxia-activated prodrugs.[5] Furthermore, the benzamide scaffold is present in several anticancer drugs that function through various mechanisms, including tubulin polymerization inhibition.[6] The combined features of N-cyclohexyl-3-nitrobenzamide suggest a potential for direct cytotoxicity against cancer cell lines. This can be evaluated using a standard cell viability assay.

Experimental Protocols

The following protocols are designed to be self-validating, with the inclusion of appropriate controls to ensure data integrity.

Protocol 1: In Vitro PARP1 Activity Assay (Fluorometric)

This assay quantifies PARP1 activity by measuring the consumption of NAD+ in a PARP1-catalyzed reaction.

A. Reagent Preparation:

  • PARP Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, and 250 µM DTT.

  • Activated DNA: Use a commercially available activated DNA solution or prepare by treating calf thymus DNA with DNase I.

  • β-NAD+ Solution: Prepare a 10 mM stock solution in PARP Assay Buffer.

  • N-cyclohexyl-3-nitrobenzamide: Prepare a 10 mM stock solution in DMSO. Further dilute in PARP Assay Buffer to desired concentrations.

  • 3-Aminobenzamide (Positive Control): Prepare a 10 mM stock solution in DMSO.

  • Recombinant PARP1 Enzyme: Dilute to a working concentration in PARP Assay Buffer.

  • Developer Reagent: Use a commercial kit containing a cycling enzyme and a fluorescent probe.

B. Assay Procedure:

  • In a 96-well black plate, add 5 µL of the test compound or control (DMSO for vehicle control, 3-aminobenzamide for positive control).

  • Add 10 µL of a master mix containing PARP Assay Buffer, activated DNA (final concentration 50 ng/reaction), and recombinant PARP1 enzyme (final concentration 50 ng/reaction).

  • Initiate the reaction by adding 10 µL of β-NAD+ solution (final concentration 0.5 mM).

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and develop the signal by adding 50 µL of the developer reagent.

  • Incubate at room temperature for 15-30 minutes, protected from light.

  • Read the fluorescence at an excitation of ~540 nm and an emission of ~590 nm.

C. Data Analysis:

  • Subtract the background fluorescence (no enzyme control).

  • Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Nitric Oxide Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.[10][11][12]

A. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere for 24 hours.[13]

B. Treatment and Induction:

  • Remove the old media and replace it with fresh media containing various concentrations of N-cyclohexyl-3-nitrobenzamide. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

  • Pre-incubate the cells with the compound for 1 hour.

  • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for an additional 24 hours.

C. Nitrite Measurement (Griess Assay):

  • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

D. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in each sample from the standard curve.

  • Determine the percentage of NO inhibition for each concentration of the test compound relative to the LPS-only treated cells.

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.[1][14][15]

A. Cell Seeding:

  • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours to allow for cell attachment.

B. Compound Treatment:

  • Treat the cells with various concentrations of N-cyclohexyl-3-nitrobenzamide. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 48-72 hours.

C. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

  • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[16]

  • Carefully remove the medium.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

D. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percent viability against the log of the compound concentration.

Concluding Remarks

N-cyclohexyl-3-nitrobenzamide represents a molecule with significant, albeit currently unexplored, therapeutic potential. The structural motifs inherent in its design provide a strong rationale for investigating its efficacy as a PARP inhibitor, an anti-inflammatory agent, and a cytotoxic compound. The protocols detailed herein offer a robust framework for the systematic evaluation of these potential applications. It is through such rigorous experimental validation that the true medicinal chemistry value of N-cyclohexyl-3-nitrobenzamide can be elucidated, potentially paving the way for the development of novel therapeutic leads.

References

  • Effects of PARP Inhibitör 3-Aminobenzamide on Impaired Mesenteric Blood Flow and Organ Injury in CLP-Induced Septic Shock Model. (n.d.). Retrieved from [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (n.d.). Retrieved from [Link]

  • Nitro-Group-Containing Drugs. (2021). Journal of Medicinal Chemistry, 64(13), 8739–8788. [Link]

  • Synthesis and biological activity of cyclohexylamine derivatives. (2025). Retrieved from [Link]

  • Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. (2022). Cell & Bioscience, 12(1), 108. [Link]

  • (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2025). Retrieved from [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. (2015). Acta Poloniae Pharmaceutica, 72(5), 943–950.
  • Cell sensitivity assays: the MTT assay. (2011). Methods in Molecular Biology, 731, 237–245. [Link]

  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (2022). International Journal of Molecular Sciences, 23(21), 13205. [Link]

  • Cytotoxicity MTT Assay. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2020). Journal of the Chilean Chemical Society, 65(4), 4994-5003. [Link]

  • Cell viability and nitric oxide (NO) production in RAW 264.7 cells. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2018). Molecules, 23(1), 143. [Link]

  • N-cyclohexyl-4-methyl-3-nitrobenzamide (C14H18N2O3). (n.d.). Retrieved from [Link]

  • Synthesis of nitroaromatic compounds as potential anticancer agents. (2015). Anti-Cancer Agents in Medicinal Chemistry, 15(2), 206–216. [Link]

  • Synthesis, Characterization and Biological Activity of Novel Metal Complexes Derived from Cyclohexylthiosemicarbazide. (2025). Retrieved from [Link]

  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (2020). Antioxidants, 9(11), 1056. [Link]

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  • Anti-oxidant and anti-nitric oxide (NO) effects of SM in RAW 264.7... (n.d.). Retrieved from [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). European Journal of Medicinal Chemistry, 215, 113316. [Link]

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Application Notes & Protocols: N-Cyclohexyl-3-nitrobenzamide as a Versatile Intermediate for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of N-cyclohexyl-3-nitrobenzamide as a strategic starting material for the synthesis of novel compounds. We present detailed, field-proven protocols for the synthesis of the title compound, its crucial transformation into the versatile N-cyclohexyl-3-aminobenzamide intermediate, and a representative application in the synthesis of a potential kinase inhibitor scaffold. The causality behind experimental choices, self-validating quality control checkpoints, and the broader significance of this synthetic pathway are discussed to empower researchers in their drug discovery efforts.

Introduction: The Strategic Value of the N-Cyclohexyl-3-nitrobenzamide Scaffold

In the landscape of medicinal chemistry, the benzamide moiety is a privileged scaffold, appearing in a wide array of therapeutic agents due to its metabolic stability and ability to form key hydrogen bond interactions with biological targets.[1] Derivatives of benzamide have shown a remarkable diversity of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2]

N-cyclohexyl-3-nitrobenzamide emerges as a particularly valuable intermediate for several strategic reasons:

  • The Nitro Group as a Synthetic Handle: The nitro group at the meta-position is a powerful electron-withdrawing group that can be readily and selectively reduced to a primary amine. This transformation is the cornerstone of its utility, converting a relatively inert precursor into a highly reactive intermediate, N-cyclohexyl-3-aminobenzamide.

  • The Cyclohexyl Group: The lipophilic cyclohexyl group can enhance membrane permeability and improve pharmacokinetic properties of the final compounds, a desirable trait in drug design.[3]

  • Tunable Structure: The resulting 3-aminobenzamide core allows for the introduction of a wide variety of substituents through acylation, alkylation, or participation in coupling reactions, enabling the systematic exploration of chemical space to optimize biological activity.

This guide will delineate a reliable and reproducible synthetic workflow, from commercially available precursors to a novel, drug-like molecule, underscoring the potential of N-cyclohexyl-3-nitrobenzamide in modern drug discovery pipelines.

Overall Synthetic Workflow

The following diagram illustrates the multi-step synthetic strategy detailed in this guide, beginning with the synthesis of the nitro-intermediate, its reduction to the key amino-intermediate, and its final elaboration into a novel picolinamide derivative.

G cluster_0 Part 1: Synthesis of Intermediate cluster_1 Part 2: Key Transformation cluster_2 Part 3: Novel Compound Synthesis A 3-Nitrobenzoyl Chloride + Cyclohexylamine B N-Cyclohexyl-3-nitrobenzamide A->B Schotten-Baumann Reaction C N-Cyclohexyl-3-aminobenzamide B->C Nitro Group Reduction D N-(3-(cyclohexylcarbamoyl)phenyl)picolinamide C->D Amide Coupling G r1 3-Nitrobenzoyl Chloride inv1 r1->inv1 p1 Cyclohexylamine p1->inv1 r2 N-Cyclohexyl-3-nitrobenzamide inv2 inv1->inv2 + inv2->r2 Triethylamine, DCM 0°C to RT

Caption: Synthesis of N-cyclohexyl-3-nitrobenzamide via amide coupling.

Experimental Protocol

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
3-Nitrobenzoyl chloride185.565.00 g26.91.0 eq
Cyclohexylamine99.172.94 g (3.3 mL)29.61.1 eq
Triethylamine (Et₃N)101.194.1 g (5.6 mL)40.41.5 eq
Dichloromethane (DCM)-100 mL-Solvent
1M Hydrochloric Acid-~50 mL-Work-up
Saturated NaHCO₃-~50 mL-Work--up
Brine-~50 mL-Work-up
Anhydrous MgSO₄---Drying Agent

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexylamine (2.94 g, 1.1 eq) and dichloromethane (DCM, 50 mL). Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Dissolve 3-nitrobenzoyl chloride (5.00 g, 1.0 eq) in 50 mL of DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel. After the addition, add triethylamine (4.1 g, 1.5 eq) dropwise. Causality Note: Triethylamine is a non-nucleophilic base used to quench the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase. The disappearance of the 3-nitrobenzoyl chloride spot indicates reaction completion.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). Trustworthiness Note: The acidic wash removes excess amine and triethylamine, while the basic wash removes any unreacted acid chloride and residual acid.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a solid crude product. The product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel to afford N-cyclohexyl-3-nitrobenzamide as a white to off-white solid.

Protocol 2: Reduction to N-Cyclohexyl-3-aminobenzamide

The reduction of the aromatic nitro group to an amine is a pivotal transformation. While various methods exist (e.g., catalytic hydrogenation), the use of tin(II) chloride (SnCl₂) in an acidic medium is a classic, reliable, and highly effective laboratory method for this purpose. [4]

Reaction Scheme

G r1 N-Cyclohexyl-3-nitrobenzamide r2 N-Cyclohexyl-3-aminobenzamide r1->r2 SnCl₂·2H₂O, Ethanol Conc. HCl, Reflux

Caption: Reduction of the nitro group to form the key amine intermediate.

Experimental Protocol

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
N-cyclohexyl-3-nitrobenzamide248.285.00 g20.11.0 eq
Tin(II) chloride dihydrate225.6322.7 g100.75.0 eq
Ethanol (95%)-100 mL-Solvent
Concentrated HCl-~10 mL-Acid Catalyst
5M Sodium Hydroxide-As needed-Work-up
Ethyl Acetate-~150 mL-Extraction
Anhydrous Na₂SO₄---Drying Agent

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, suspend N-cyclohexyl-3-nitrobenzamide (5.00 g, 1.0 eq) and tin(II) chloride dihydrate (22.7 g, 5.0 eq) in 100 mL of ethanol.

  • Acidification: To this suspension, add concentrated HCl (~10 mL) dropwise while stirring. The mixture will become warm. Expertise Note: The reaction is typically performed under acidic conditions to facilitate the reduction process by Sn(II). An excess of the reducing agent is used to ensure complete conversion.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain reflux for 3-4 hours, or until TLC analysis (Mobile phase: 1:1 Hexane:Ethyl Acetate with 1% triethylamine) shows complete consumption of the starting material.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature and carefully pour it over crushed ice (~200 g). Slowly neutralize the acidic solution by adding 5M NaOH solution until the pH is approximately 8-9. A precipitate of tin salts will form. Safety Note: Neutralization is an exothermic process and should be done slowly with cooling.

  • Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude N-cyclohexyl-3-aminobenzamide can be purified by column chromatography if necessary.

Application Protocol: Synthesis of a Novel Picolinamide Derivative

To demonstrate the utility of N-cyclohexyl-3-aminobenzamide as an intermediate, this protocol describes its acylation with picolinoyl chloride to form N-(3-(cyclohexylcarbamoyl)phenyl)picolinamide. This class of compounds, containing a pyridine ring linked via an amide, is of significant interest in drug discovery, particularly as scaffolds for kinase inhibitors. [2][5]

Reaction Scheme

G r1 N-Cyclohexyl-3-aminobenzamide inv1 r1->inv1 p1 Picolinoyl Chloride p1->inv1 r2 N-(3-(cyclohexylcarbamoyl)phenyl)picolinamide inv2 inv1->inv2 + inv2->r2 Pyridine, DCM 0°C to RT

Caption: Synthesis of a novel picolinamide derivative from the amine intermediate.

Experimental Protocol

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
N-cyclohexyl-3-aminobenzamide218.302.18 g10.01.0 eq
Picolinoyl chloride hydrochloride178.021.96 g11.01.1 eq
Pyridine79.102.37 g (2.4 mL)30.03.0 eq
Dichloromethane (DCM)-100 mL-Solvent
Water-~50 mL-Work-up
Brine-~50 mL-Work-up
Anhydrous MgSO₄---Drying Agent

Procedure:

  • Reaction Setup: Add N-cyclohexyl-3-aminobenzamide (2.18 g, 1.0 eq) to a 250 mL round-bottom flask with a magnetic stir bar. Dissolve it in 100 mL of DCM and add pyridine (2.37 g, 3.0 eq). Cool the solution to 0°C in an ice bath. Expertise Note: Pyridine acts as both a base to neutralize the HCl generated and as a nucleophilic catalyst.

  • Reagent Addition: Add picolinoyl chloride hydrochloride (1.96 g, 1.1 eq) portion-wise to the stirred solution over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight).

  • Monitoring: Check for the disappearance of the starting amine by TLC (Mobile phase: 1:1 Hexane:Ethyl Acetate).

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with water (2 x 25 mL) and then brine (50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution from 50% to 100% ethyl acetate in hexanes) to yield the final product.

Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation. The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The disappearance of the nitro group and the appearance of the amino protons (in Protocol 2), followed by the appearance of the picolinoyl protons (in Protocol 3), are key diagnostic markers.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compounds, which should typically be >95% for use in biological assays.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Specific Hazards:

    • Acyl Chlorides (3-Nitrobenzoyl chloride, Picolinoyl chloride): These are corrosive and moisture-sensitive. Handle with care and under an inert atmosphere if possible.

    • Concentrated HCl: Highly corrosive. Handle with extreme care.

    • Organic Solvents (DCM, Ethanol, Ethyl Acetate): Flammable and volatile. Avoid open flames and ensure proper ventilation.

Conclusion

N-cyclohexyl-3-nitrobenzamide is a readily accessible and highly valuable intermediate in synthetic and medicinal chemistry. The straightforward, high-yielding protocols for its synthesis and subsequent reduction to N-cyclohexyl-3-aminobenzamide provide a robust platform for the generation of diverse compound libraries. As demonstrated by the synthesis of a novel picolinamide derivative, this scaffold offers a direct route to molecules with significant potential as kinase inhibitors and other therapeutic agents. The strategic application of this intermediate can accelerate discovery timelines and broaden the chemical space available to researchers dedicated to developing the next generation of therapeutics.

References

  • Saeed, A., Flörke, U., & Erben, M. F. (2008). N-Cyclohexyl-3-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2209. [Link]

  • Asif, M. (2016). A review on pharmacological potential of benzamide analogues and their uses in medicinal chemistry. Walsh Medical Media. [Link]

  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]

  • Zimmermann, J., et al. (1996). Pyrimidine derivatives and processes for the preparation thereof. U.S.
  • Kalinichenko, E. N., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543. [Link]

  • O'Reilly, M., et al. (2014). Design, synthesis and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Advances, 4(78), 41639-41645. [Link]

  • Takeda, Y., et al. (2007). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(5), 1403-1407. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Journal of Basic and Clinical Pharmacy, 7(4), 89-99. [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Organic Syntheses. [Link]

  • PubChem. (n.d.). N-Cyclohexylbenzamide. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2014). Tin(ii) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. RSC Publishing. [Link]

Sources

N-cyclohexyl-3-nitrobenzamide in the development of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-cyclohexyl-3-nitrobenzamide in Early-Stage Enzyme Inhibitor Discovery

Part 1: Executive Summary & Strategic Context

N-cyclohexyl-3-nitrobenzamide represents a classic "privileged structure" in medicinal chemistry—a small molecule scaffold capable of binding to multiple enzyme sub-families with moderate affinity. While not a marketed drug itself, it serves as a critical Chemical Probe and Hit-to-Lead starting point, particularly for enzymes recognizing nicotinamide mimics (e.g., Poly(ADP-ribose) polymerases [PARP] ) and in modulating inflammatory pathways (e.g., iNOS ).

Why this Molecule?

  • The Benzamide Core: Mimics the nicotinamide moiety of NAD+, the cofactor for PARP enzymes, allowing competitive inhibition at the catalytic site.

  • The Nitro Group: Acts as a strong electron-withdrawing group (EWG), influencing the acidity of the amide proton and enhancing hydrogen bond donor capability. Note: In later optimization, this is often replaced by isosteres to avoid metabolic toxicity.

  • The Cyclohexyl Ring: Probes the hydrophobic pockets adjacent to the catalytic site (e.g., the adenosine ribose binding pocket), improving lipophilicity (LogP ~2.9) and cell permeability compared to the parent 3-nitrobenzamide.

Part 2: Chemical Handling & Preparation

Safety Warning: Nitroaromatics can be toxic and potentially mutagenic.[1] Handle with standard PPE (nitrile gloves, lab coat, safety glasses) in a fume hood.

PropertyValueImplication for Assay
Molecular Weight 248.28 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Solubility Low in Water; High in DMSO/EthanolCritical: Must prepare stock in 100% DMSO.
LogP ~2.9Moderate permeability; suitable for cell-based assays.
Stability Stable solid; Amide hydrolysis possible at extreme pHAvoid storing stocks in aqueous buffers >24h.

Stock Solution Protocol:

  • Weigh 2.48 mg of N-cyclohexyl-3-nitrobenzamide.

  • Dissolve in 1.0 mL of anhydrous DMSO to generate a 10 mM Stock Solution .

  • Vortex for 30 seconds. Sonicate if visible particulates remain.

  • Aliquot into amber tubes (light sensitive nitro group) and store at -20°C.

Part 3: Application I - Biochemical Assay (PARP-1 Inhibition)

Objective: Determine the IC50 of N-cyclohexyl-3-nitrobenzamide against PARP-1 using a Colorimetric Universal PARP Assay.

Principle: PARP-1 catalyzes the polymerization of ADP-ribose from NAD+ onto target proteins (histones). This assay uses biotinylated NAD+. The inhibitor competes with NAD+.

Workflow Diagram (DOT)

PARP_Assay_Workflow Start Compound Prep (DMSO Stock) Dilution Serial Dilution (10μM - 1nM) Start->Dilution Plate 96-well Plate (Histone Coated) Dilution->Plate Add Inhibitor Reaction Add PARP-1 Enzyme + Biotin-NAD+ Plate->Reaction Incubate Incubate 60 min @ RT Reaction->Incubate Detect Add Strep-HRP + TMB Substrate Incubate->Detect Read Measure Absorbance (450 nm) Detect->Read

Caption: Step-by-step workflow for the colorimetric PARP-1 inhibition assay.

Detailed Protocol:
  • Plate Preparation: Use a clear 96-well strip plate coated with Histones (commercially available or coat overnight with histone H3).

  • Inhibitor Dilution:

    • Thaw 10 mM DMSO stock.

    • Perform a 1:3 serial dilution in 1x PARP Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT) to create an 8-point dose-response curve (Range: 100 µM to 0.04 µM final).

    • Control 1: No Inhibitor (Max Signal).

    • Control 2: No Enzyme (Background).

    • Reference: 3-Aminobenzamide (Standard PARP inhibitor).

  • Enzyme Addition: Add 0.5 Units of recombinant human PARP-1 enzyme to each well containing inhibitor. Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Substrate Initiation: Add Biotinylated-NAD+ cocktail (Final conc: 25 µM) to initiate the reaction.

  • Incubation: Incubate for 60 minutes at RT.

  • Detection:

    • Wash wells 2x with PBS-T (0.05% Tween-20).

    • Add Streptavidin-HRP conjugate (1:1000 dilution). Incubate 30 min.

    • Wash 3x with PBS-T.

    • Add TMB Colorimetric Substrate. Develop for 10-15 mins (turn blue).

    • Stop reaction with 1N H2SO4 (turns yellow).

  • Read: Measure Absorbance at 450 nm .

Part 4: Application II - Cell-Based Anti-Inflammatory Assay (iNOS)

Objective: Evaluate the ability of N-cyclohexyl-3-nitrobenzamide to suppress Nitric Oxide (NO) production in LPS-stimulated macrophages.

Mechanistic Rationale: Nitrobenzamides have been shown to inhibit iNOS expression or activity in RAW 264.7 cells, potentially via NF-κB modulation or direct enzyme interference.

Signaling Pathway Context (DOT)

iNOS_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB iNOS_Gene iNOS Gene Exp. NFkB->iNOS_Gene iNOS_Enzyme iNOS Enzyme iNOS_Gene->iNOS_Enzyme NO Nitric Oxide (NO) iNOS_Enzyme->NO Arginine L-Arginine Arginine->NO Catalysis Compound N-cyclohexyl- 3-nitrobenzamide Compound->NFkB Potential Modulation Compound->iNOS_Enzyme Direct Inhibition

Caption: Proposed intervention points of nitrobenzamides in the LPS-induced iNOS inflammatory pathway.

Detailed Protocol:
  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM + 10% FBS.

  • Seeding: Seed cells at

    
     cells/well in a 96-well clear plate. Incubate 24h for adhesion.
    
  • Treatment:

    • Pre-treat cells with N-cyclohexyl-3-nitrobenzamide (0.1, 1, 10, 50 µM) for 1 hour.

    • Vehicle Control: 0.1% DMSO.

    • Stimulation: Add Lipopolysaccharide (LPS) (1 µg/mL) to induce iNOS.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Griess Assay (NO Detection):

    • Nitric oxide rapidly oxidizes to nitrite (

      
      ) in the medium.
      
    • Transfer 100 µL of cell culture supernatant to a fresh plate.

    • Add 100 µL of Griess Reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).

    • Incubate 10 mins at RT in the dark.

  • Read: Measure Absorbance at 540 nm .

  • Viability Check (Mandatory): Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to inhibition, not cytotoxicity.

Part 5: Data Analysis & Interpretation

1. Calculating % Inhibition:



2. Data Reporting Table:

CompoundConc.[1][2][3][4][5][6][7][8][9] (µM)Abs (450nm) PARP% Inhibition (PARP)Abs (540nm) iNOS% Inhibition (NO)
Control (DMSO) 01.200%0.850%
N-cyc-3-nitro 11.108.3%0.805.8%
N-cyc-3-nitro 100.6545.8%0.4547.0%
N-cyc-3-nitro 500.1587.5%0.1088.2%
Ref (3-AB) 100.2083.3%N/AN/A

3. Troubleshooting:

  • High Background in PARP Assay: Ensure washing steps are vigorous. Unbound Strep-HRP causes false signals.

  • Precipitation: If the compound precipitates in the cell media (cloudiness), reduce the concentration or increase the BSA (protein carrier) in the buffer.

References

  • Purnell, M. R., & Whish, W. J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775–777.[5]

  • Ipek, H., et al. (2022). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity.[6] Journal of Molecular Structure, 1249, 131560.

  • Sigma-Aldrich. (2023). Product Specification: N-Cyclohexyl-3-nitrobenzamide (AldrichCPR).

  • PubChem Database. (2023). Compound Summary: N-Cyclohexylbenzamide derivatives and Bioactivity.

Sources

Troubleshooting & Optimization

common impurities in N-cyclohexyl-3-nitrobenzamide synthesis and their removal

Technical Guide: Impurity Profiling & Removal in -Cyclohexyl-3-nitrobenzamide Synthesis

Reaction Overview & Critical Control Points

The most robust synthesis of

3-nitrobenzoyl chloridecyclohexylamine

Reaction Scheme:

Key Impurities Identified
ImpurityOriginPhysicochemical NatureRemoval Strategy
3-Nitrobenzoic Acid Hydrolysis of unreacted acid chloride due to moisture.Acidic solid (

)
Base extraction (aq. NaHCO

or NaOH).[1]
Cyclohexylamine Excess reagent used to drive reaction to completion.Basic liquid (

)
Acid extraction (aq. HCl).
Amine Salts Byproduct (e.g., Et

N

HCl or Cyclohexylamine

HCl).
Water-soluble ionic solidAqueous wash.
Bis-acylated species Rare side reaction (Imide formation).Neutral/LipophilicRecrystallization.[2]

Troubleshooting & FAQs

Issue 1: Persistent Acidic Impurity (3-Nitrobenzoic Acid)

Q: I see a persistent spot on TLC (


 in Hex/EtOAc) or a broad peak in the baseline of my NMR. How do I remove it?

Technical Insight: This is 3-nitrobenzoic acid , formed by the hydrolysis of 3-nitrobenzoyl chloride. This occurs if the solvent was not dry or if atmospheric moisture entered the reaction vessel. Unlike the amide product, this impurity contains a free carboxylic acid group.

Corrective Protocol (Base Wash):

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Wash 1: Extract with 10% aqueous NaHCO

    
      (Sodium Bicarbonate). The base deprotonates the carboxylic acid, converting it into the water-soluble sodium 3-nitrobenzoate.
    
    • Mechanism:[2][3]

      
      
      
  • Wash 2: Repeat with 1M NaOH if the impurity persists (ensure contact time is short to avoid hydrolyzing the amide product, though nitrobenzamides are relatively stable).

  • Discard the aqueous layer. The amide remains in the organic layer.

Issue 2: Residual Amine Contamination

Q: My product smells like amine or shows extra aliphatic signals in the 1.0–2.0 ppm range (NMR).

Technical Insight: Cyclohexylamine is often used in excess (1.1–1.5 equivalents) to ensure complete consumption of the limiting reagent (acid chloride). It is a basic amine.

Corrective Protocol (Acid Wash):

  • After the base wash (described above), wash the organic layer with 1M HCl .

  • The acid protonates the residual cyclohexylamine, forming the water-soluble cyclohexylammonium chloride salt.

    • Mechanism:[2][3]

      
      
      
  • Discard the aqueous layer.

Issue 3: Product Coloration & Crystallization

Q: The product is a dark yellow/brown oil/solid, but literature suggests a white or pale yellow solid. How do I purify it?

Technical Insight: Nitro compounds are inherently yellow, but dark brown coloration often indicates oxidation products of the amine or trace iodine/metal contaminants.

4

Corrective Protocol (Recrystallization):

  • Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.

  • Procedure:

    • Dissolve the crude solid in the minimum amount of boiling Ethanol.

    • Slowly add hot water until persistent turbidity is observed.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the crystals.[2] This removes non-polar impurities and colored oxidation byproducts which remain in the mother liquor.

Visual Workflows

Figure 1: Synthesis & Side Reaction Pathway

SynthesisPathSM13-Nitrobenzoyl ChlorideProductN-Cyclohexyl-3-nitrobenzamide(Target Amide)SM1->Product+ SM2, Base(DCM, RT)Impurity13-Nitrobenzoic Acid(Hydrolysis Impurity)SM1->Impurity1+ H2O(Moisture)SM2CyclohexylamineImpurity2Amine Salts(Water Soluble)SM2->Impurity2+ HCl

Caption: Reaction pathway showing the competition between amide formation and hydrolysis.

Figure 2: Purification Workflow (Extraction Logic)

WorkupCrudeCrude Reaction Mixture(DCM Layer)Wash1Wash with 1M HClCrude->Wash1Layer1_OrgOrganic Layer(Amide + Acid Impurity)Wash1->Layer1_OrgLayer1_AqAqueous Layer(Removes Cyclohexylamine)Wash1->Layer1_AqWash2Wash with 10% NaHCO3Layer1_Org->Wash2Layer2_OrgOrganic Layer(Pure Amide)Wash2->Layer2_OrgLayer2_AqAqueous Layer(Removes 3-Nitrobenzoic Acid)Wash2->Layer2_Aq

Caption: Step-by-step extraction protocol to isolate neutral amide from acidic and basic impurities.

References

  • Synthesis of Nitrobenzamides via Schotten-Baumann Reaction

    • Source: MDPI / Molbank
    • Context: General procedure for reacting nitrobenzoyl chlorides with amines using base c
  • Purification of Amides

    • Source: Reddit / MCAT Preparation (Valid
    • Context: Discussion on the polarity and solubility differences between amides, carboxylic acids, and amines during extraction.
  • Physical Properties of 3-Nitrobenzamide Deriv

    • Source: PubChem (NIH)
    • Context: Melting point and solubility data for 3-nitrobenzamide and related analogs to establish baseline expect
  • Ultrasound Synthesis of N-Cyclohexyl-3-nitrobenzamide

    • Source: IJARIIE[2][5]

    • Context: Alternative synthesis route and characterization of the specific target molecule (Product 3a).

Technical Support Center: A Guide to Troubleshooting N-cyclohexyl-3-nitrobenzamide Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-cyclohexyl-3-nitrobenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Crystallization is a critical purification step, but it often presents unique challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your crystallization experiments, ensuring the highest purity and yield for your product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties of N-cyclohexyl-3-nitrobenzamide and the principles of its crystallization.

Q1: What are the basic properties of N-cyclohexyl-3-nitrobenzamide?

N-cyclohexyl-3-nitrobenzamide (CAS No: 2702-32-1) is an organic compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol [1]. It is a derivative of benzoic acid and is characterized by a nitro group (-NO2) on the benzene ring and an amide group (-C(O)NH-) linking to a cyclohexyl ring[1][2]. Like many amides, it typically appears as a white to off-white solid and has low solubility in water but is more soluble in organic solvents like ethanol and acetone[3].

Q2: What makes the crystallization of aromatic amides like this one potentially challenging?

The crystallization of amides can be complex. While they tend to solidify, achieving pure, well-defined crystals can be difficult[4]. The amide functional group is capable of forming strong intermolecular N–H⋯O hydrogen bonds, which heavily influence the crystal packing[5][6]. This, combined with other weaker interactions like π-π stacking from the benzene ring, can sometimes lead to the formation of multiple crystal forms, a phenomenon known as polymorphism[7].

Q3: How do I select an appropriate solvent for the recrystallization of N-cyclohexyl-3-nitrobenzamide?

The ideal solvent is one in which the compound is highly soluble at high temperatures but has low solubility at room temperature or below[8]. This differential solubility is the driving force for crystallization upon cooling. The principle of "like dissolves like" is a useful starting point[9]. Given the compound's structure—a nonpolar cyclohexyl ring, an aromatic ring, and polar amide and nitro groups—a solvent of intermediate polarity is often a good choice. Polar protic solvents like ethanol or methanol can form hydrogen bonds, aiding dissolution, while polar aprotic solvents like acetone or acetonitrile are also effective[9][10]. A solvent pair, such as ethanol/water or acetone/hexane, can also be used to fine-tune the solubility[4][8].

Solvent Selection Guide (Predicted Behavior)

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Ethanol, Methanol Good to Moderate The solvent's hydroxyl group can form hydrogen bonds with the amide and nitro groups[9].
Polar Aprotic Acetone, Acetonitrile Good Strong dipole-dipole interactions promote the dissolution of the polar functional groups[9][10].
Chlorinated Dichloromethane Moderate Can act as a hydrogen bond acceptor and possesses some polar character[9].

| Nonpolar Alkanes | Hexane, Cyclohexane | Low | The nonpolar nature of alkanes makes them poor solvents for the relatively polar N-cyclohexyl-3-nitrobenzamide[9]. |

Q4: What is "oiling out" and why does it occur?

"Oiling out" is a phenomenon where a compound separates from a solution as a liquid phase (an oil or emulsion) rather than a solid crystal upon cooling[11][12]. This happens when the solution becomes supersaturated at a temperature that is above the melting point of the compound in its impure state[11]. Oiling out is problematic because the liquid droplets are often a good solvent for impurities, and when they eventually solidify, they tend to form an impure, amorphous solid rather than a pure crystal lattice[11][12]. It is often caused by excessively high supersaturation, a rapid cooling rate, or the presence of significant impurities that depress the melting point[11][12].

Q5: What is polymorphism and why is it a critical consideration?

Polymorphism is the ability of a solid material to exist in more than one crystal structure[13][14]. Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability. For pharmaceutical compounds, controlling polymorphism is critical as these properties can directly impact the drug's bioavailability and shelf-life. The N-phenylbenzamide moiety, similar in structure to our compound of interest, has been identified as a potential "polymorphophore," a molecular fragment that may encourage the formation of multiple polymorphs[7]. Therefore, it is crucial to ensure that your crystallization process consistently produces the desired, most stable polymorph.

Section 2: Troubleshooting Guide: Common Crystallization Problems

This section provides a structured, question-and-answer guide to resolving specific issues you may encounter during your experiments.

Problem 1: The compound "oils out" instead of crystallizing.

Q: My solution was clear when hot, but upon cooling, it formed sticky, liquid droplets instead of solid crystals. What is happening and how can I fix it?

A: This is a classic case of "oiling out," a common but solvable problem[12][15]. It occurs when the solute separates from the solution as a supercooled liquid because the conditions for nucleation are kinetically hindered or the supersaturation level is too high[12].

Causality:

  • High Supersaturation: The solution is too concentrated, causing the compound to separate from the solution above its melting point in the solvent system.

  • Rapid Cooling: Fast cooling doesn't allow enough time for molecules to orient themselves into an ordered crystal lattice, favoring a disordered liquid state[16].

  • Impurities: Significant impurities can depress the melting point of the solid, making it more likely to separate as a liquid[11].

Troubleshooting Workflow:

Caption: Troubleshooting Decision Tree for Oiling Out.

Problem 2: No crystals form upon cooling.

Q: My solution has cooled completely to room temperature, and even after being in an ice bath, it remains a clear solution. What should I do?

A: This indicates that the solution is not sufficiently supersaturated for spontaneous nucleation to occur. The energy barrier for the formation of new crystal nuclei has not been overcome.

Causality:

  • Excess Solvent: Too much solvent was used, and the compound's concentration is below its solubility limit even at low temperatures[11].

  • High Purity: Very pure compounds sometimes lack nucleation sites (like dust or micro-impurities) that can initiate crystallization.

  • Slow Nucleation Kinetics: The compound may be slow to form stable nuclei.

Solutions:

  • Induce Nucleation by Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide a high-energy surface that can act as a template for crystal growth.

  • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the solution[17]. This bypasses the difficult primary nucleation step by providing a pre-formed template for crystal growth[18]. If you are using an antisolvent method and the seed crystal also oils out, consider adding the seed to the antisolvent first to create a suspension, then slowly add your dissolved sample[19].

  • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent to increase the concentration. Then, allow the solution to cool again slowly[11].

  • Lower the Temperature: If not already done, place the solution in a colder bath (e.g., a dry ice/acetone bath), but be cautious as very rapid cooling can lead to the formation of small, less pure crystals.

Problem 3: Crystallization is too rapid, yielding a fine powder.

Q: The moment I removed my flask from the heat, the entire solution turned into a solid mass. The resulting crystals are very fine, like sand or powder. How do I get larger crystals?

A: This is known as "crashing out" and is a result of the solution becoming supersaturated too quickly[11]. While it indicates you have a good solvent choice in terms of differential solubility, the kinetic control is poor. Rapid crystal growth traps impurities and solvent within the lattice, leading to a lower purity product[16].

Causality:

  • Insufficient Solvent: Using the absolute minimum amount of solvent can lead to a very high level of supersaturation upon even slight cooling[11].

  • Rapid Cooling Rate: A large temperature gradient between the solution and the environment causes rapid nucleation and growth[20][21]. Slower cooling allows for the formation of fewer, larger, and purer crystals[20].

Solutions:

  • Increase Solvent Volume: Re-heat the solution to re-dissolve the solid. Add a small additional amount of hot solvent (e.g., 5-10% more) to slightly increase the solubility and slow the onset of crystallization upon cooling[11].

  • Control the Cooling Rate: Do not place the hot flask directly on a cold benchtop or in an ice bath. Insulate it by placing it on a cork ring or a folded towel and covering the top of the Erlenmeyer flask with a watch glass. This traps solvent vapor and slows cooling, promoting the growth of larger, higher-quality crystals[11].

Problem 4: The final product has a low yield.

Q: After filtering and drying, I have very little product. Where did my compound go?

A: Low recovery is a common issue that can often be traced back to the crystallization procedure itself.

Causality:

  • Excessive Solvent: This is the most common cause. Using too much solvent means a significant portion of your compound will remain dissolved in the mother liquor even after cooling[11].

  • Premature Filtration: Filtering the crystals while the solution is still warm will result in loss of product that would have crystallized upon further cooling.

  • Inappropriate Washing: Washing the collected crystals with a solvent in which they are soluble, or with a solvent that is not chilled, will dissolve some of the product.

Solutions:

  • Optimize Solvent Volume: Aim to use just enough hot solvent to fully dissolve the compound. If you suspect you've used too much, you can test the mother liquor by evaporating a small amount to see if a significant amount of solid remains[11].

  • Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice bath for at least 20-30 minutes before filtration to maximize crystal formation.

  • Proper Washing Technique: Always wash the filtered crystals with a small amount of ice-cold crystallization solvent. The cold solvent will wash away impurities adhering to the crystal surface without dissolving a significant amount of the product.

Section 3: Key Experimental Protocols

Protocol 1: Step-by-Step Recrystallization of N-cyclohexyl-3-nitrobenzamide

This protocol provides a generalized procedure for recrystallization. The choice of solvent should be determined by preliminary solubility tests.

  • Dissolution: Place the crude N-cyclohexyl-3-nitrobenzamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate while stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just completely dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Preparation and Use of Seed Crystals

Seeding is a powerful technique to control crystallization, especially when dealing with spontaneous nucleation issues or polymorphism[17][22].

  • Preparation of Seed Stock: a. Obtain a small sample of pure N-cyclohexyl-3-nitrobenzamide crystals from a previous successful crystallization. b. Crush a few of these crystals into a fine powder using a clean glass rod. c. Suspend this powder in a small volume of a solvent in which the compound is insoluble (e.g., hexane) or in the saturated mother liquor from a previous crystallization. This is your seed stock.

  • Seeding Protocol: a. Prepare a saturated solution of your crude compound as described in Protocol 1, Step 2. b. Cool the solution to the point where it is just below the saturation temperature (it may appear faintly cloudy or opalescent). c. Introduce a very small amount of the seed stock into the solution using a spatula or by adding a single drop of the suspension. d. Observe the solution. The seed crystals should act as nucleation points, and crystal growth should proceed from them in a controlled manner[23]. e. Allow the crystallization to proceed to completion as the solution cools slowly.

References

  • 3-Nitrobenzamide - Solubility of Things. (n.d.). Vertex AI Search.
  • Oiling out During Crystallization Processes: Experimental Investigation and Modeling. (n.d.). Vertex AI Search.
  • The Solubility and Stability of 3-Nitrobenzaldoxime in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
  • Synthesis and Crystal Structure of N Cyclohexyl2-Nitrobenzamide | Request PDF. (n.d.). ResearchGate.
  • Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. (2023). Atlantis Press.
  • How does cooling rate affect the point at which crystalisation occures and why?. (2020). Reddit.
  • CAS 1759-68-8: N-Cyclohexylbenzamide. (n.d.). CymitQuimica.
  • Seeding Studies For Crystallization. (n.d.). Mettler Toledo.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Seeding Techniques and Optimization of Solution Crystallization Processes. (2020). ACS Publications.
  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2024). MDPI.
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
  • N-Cyclohexyl-3-nitrobenzamide. (n.d.). BLD Pharm.
  • The Effect of Cooling Rates on Thermal, Crystallization, Mechanical and Barrier Properties of Rotational Molding Polyamide 11. (2023). PubMed Central.
  • Impact of impurities on crystal growth. (n.d.). Nature.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • The solubility of 3-nitrobenzoic acid in seven solvents. (n.d.). ResearchGate.
  • Effect of cooling rate on the crystal/mesophase polymorphism of polyamide 6 | Request PDF. (2025). ResearchGate.
  • Effect of Impurities on the Growth Kinetics of Crystals. (2025). ResearchGate.
  • What is the best technique for amide purification?. (2020). ResearchGate.
  • Polymorphic Diversity: N-Phenylbenzamide as a Possible Polymorphophore. (2013). Crystal Growth & Design.
  • Seeding. (n.d.). Hampton Research.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Pharmalego.
  • SOP: CRYSTALLIZATION. (n.d.). UCT Science.
  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC. (2022). MDPI.
  • Impact of impurities on crystal growth | Request PDF. (2025). ResearchGate.
  • Crystal-seeding. (n.d.). Diamond Light Source.
  • (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2024). ResearchGate.
  • Effect of hydrogen bonds and π⋯π interactions on the crystallization of phenyl-perfluorophenyl amides. (n.d.). CrystEngComm (RSC Publishing).
  • (PDF) Seeding in Crystallisation. (2025). ResearchGate.
  • Study on the Oiling-out and Crystallization for the Purification of Idebenone. (2025). ResearchGate.
  • N-cyclohexyl-3-hexylbenzamide. (n.d.). PubChem.
  • Polymorphic forms of 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]. (n.d.). Google Patents.

Sources

Technical Support Center: Optimization of N-Cyclohexyl-3-nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Ticket ID: NC3NB-OPT-2026 Subject: Reaction Condition Optimization & Troubleshooting for N-Cyclohexyl-3-nitrobenzamide Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The Chemistry at a Glance

The synthesis of N-cyclohexyl-3-nitrobenzamide is a classic amide coupling.[1] While conceptually simple, yield and purity often suffer due to competitive hydrolysis, "oiling out" during crystallization, or poor stoichiometry control. This guide provides a self-validating workflow to transition from "it works" to "it works perfectly every time."

Core Reaction:


[1]

Module 1: Reaction Setup & Optimization (The "How-To")

We recommend two distinct protocols depending on your starting material availability and sensitivity requirements.

Protocol A: The Acid Chloride Method (Robust & Scalable)

Best for: Large scale (>5g), cost-efficiency, and rapid synthesis.[1]

Reagents:

  • 3-Nitrobenzoyl chloride (1.0 equiv)[1]

  • Cyclohexylamine (1.1 equiv)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Step-by-Step Workflow:

  • Preparation: Dissolve cyclohexylamine and Base in DCM (0.2 M concentration) under an inert atmosphere (

    
     or Ar). Cool to 0°C.[2][3][4]
    
  • Addition: Dissolve 3-nitrobenzoyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 30 minutes.

    • Why? Adding the acid chloride to the amine (inverse addition) ensures the amine is always in excess locally, preventing di-acylation side products.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).[1]

  • Quench & Workup: Quench with 1M HCl (removes unreacted amine). Wash organic layer with Sat.

    
     (removes unreacted acid) and Brine.[1] Dry over 
    
    
    
    .
Protocol B: The Coupling Agent Method (Mild Conditions)

Best for: Parallel synthesis or if the acid chloride is unstable/unavailable.[1]

Reagents:

  • 3-Nitrobenzoic acid (1.0 equiv)[1]

  • Cyclohexylamine (1.1 equiv)[1]

  • Coupling Agent: HATU (1.1 equiv) or EDC[1]·HCl (1.2 equiv) + HOBt (1.2 equiv)[1]

  • Base: DIPEA (2.0–3.0 equiv)[1]

  • Solvent: DMF or DCM.[2][3][4]

Optimization Table: Coupling Agent Selection

ReagentCostReactivityWorkup DifficultyRecommendation
EDC/HOBt LowModerateEasy (Water soluble urea)Standard Choice
HATU HighVery HighModerate (Remove by extraction)Use for hindered amines
DCC Very LowHighHard (Insoluble DCU byproduct)Avoid (unless filtering is automated)

Module 2: Workflow Visualization

The following diagram outlines the decision logic for selecting the optimal synthesis route and troubleshooting common failures.

ReactionWorkflow Start Start: Define Precursors CheckAcid Is 3-Nitrobenzoyl Chloride available? Start->CheckAcid MethodA Method A: Acid Chloride Route (DCM, 0°C, TEA) CheckAcid->MethodA Yes MethodB Method B: Coupling Agent Route (DMF, HATU/EDC, DIPEA) CheckAcid->MethodB No Monitor Monitor (TLC/LCMS) Is Product Forming? MethodA->Monitor MethodB->Monitor Success Workup: Acid/Base Wash Monitor->Success Yes Fail Troubleshoot Monitor->Fail No/Poor Impurity Issue: Impurities? Fail->Impurity LowYield Issue: Low Yield? Fail->LowYield FixOiling Fix: Slow Cooling Seed Crystals Impurity->FixOiling FixHydrolysis Fix: Dry Solvents Check Acid Chloride Quality LowYield->FixHydrolysis

Caption: Decision tree for selecting synthetic route and troubleshooting based on reaction monitoring results.

Module 3: Troubleshooting Guide (The "Help Desk")

Issue 1: The "Oiling Out" Phenomenon

Symptom: During recrystallization, the product separates as a sticky oil at the bottom of the flask rather than a crystalline solid. Root Cause: The solution is cooling too fast, or the solvent boiling point is higher than the product's melting point (creating a "melt" rather than a crystal). Solution:

  • Reheat until the oil dissolves.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass surface with a rod.[1]

  • Slow Cool: Turn off the heat source and let the flask sit in the oil bath as it cools to RT naturally. Do not use an ice bath until solid crystals are visible.

  • Solvent Swap: If using Ethanol/Water, increase the Ethanol ratio slightly.

Issue 2: Low Yield (Acid Chloride Route)

Symptom: Starting material (amine) remains, but acid chloride is consumed.[1] Root Cause: Hydrolysis. The 3-nitrobenzoyl chloride has reacted with moisture in the air or solvent to form 3-nitrobenzoic acid (which is unreactive to amines without a coupling agent).[1] Validation Test: Take a small aliquot of your acid chloride and add it to excess methanol. Check TLC. If you see Methyl 3-nitrobenzoate, the reagent is good. If you see 3-nitrobenzoic acid, your reagent is bad.[1] Solution:

  • Distill/Recrystallize the acid chloride.[5]

  • Ensure DCM is anhydrous (store over molecular sieves).[1]

Issue 3: Product is Colored (Yellow/Orange)

Symptom: Product should be white/off-white, but appears yellow. Root Cause: Nitro compounds often carry colored impurities, or trace oxidation of the amine. Solution:

  • Charcoal Treatment: Dissolve crude product in hot ethanol, add activated carbon, stir for 5 mins, and filter hot through Celite.

  • Recrystallization: Recrystallize from Ethanol/Water (9:1).[1]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent? (Green Chemistry) A: Yes! This is the Schotten-Baumann method.[3][4]

  • Protocol: Dissolve Cyclohexylamine in 10% NaOH (aq). Add 3-nitrobenzoyl chloride (dissolved in a little THF or Toluene) dropwise.[1]

  • Pros: Eco-friendly, simple workup (product precipitates).[1]

  • Cons: Hydrolysis competes with amide formation; requires excess acid chloride (1.2–1.5 equiv).[1]

Q: How do I remove the HATU byproduct? A: The urea byproduct from HATU is water-soluble but can be sticky.

  • Fix: Wash the organic layer extensively with water, then 1M HCl, then Sat.

    
    . If it persists, dissolve the crude in EtOAc and precipitate the urea by adding cold Ether/Hexanes.
    

Q: My product has a "fishy" smell after drying. A: This is residual Cyclohexylamine.

  • Fix: The amine is basic.[6] Wash your organic phase with 1M HCl (pH < 2) during workup.[1] This protonates the amine (

    
    ), forcing it into the aqueous layer.
    

References

  • BenchChem. (2025).[1][5][7][8] Synthesis and Applications of N-cyclohexyl-4-methoxybenzenesulfonamide Derivatives. Retrieved from [1]

  • Fisher Scientific. (n.d.).[1] Amide Synthesis: Schotten–Baumann and Coupling Reagents. Retrieved from [1]

  • National Institutes of Health (NIH). (n.d.).[1] 3-Nitrobenzamide Compound Summary. PubChem.[6] Retrieved from [1]

  • Chaudhary, P., et al. (2013).[1][9] An efficient synthesis of N-nitrosamines under solvent free conditions. Green Chemistry. Retrieved from [1]

Sources

addressing poor solubility of N-cyclohexyl-3-nitrobenzamide in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NC3NB-SOL-001 Status: Active Compound: N-cyclohexyl-3-nitrobenzamide (CAS: 2702-32-1) Physicochemical Profile: MW: 248.28 g/mol | LogP: ~3.1 | MP: 140–143°C

Executive Summary & Mechanism of Insolubility

The Core Issue: N-cyclohexyl-3-nitrobenzamide exhibits poor aqueous solubility due to the "Brick Dust" effect.[1] The molecule combines a lipophilic cyclohexyl ring and an aromatic nitro group, resulting in a moderately high partition coefficient (LogP ~3.1) and a stable crystal lattice (MP ~140°C).[1][2]

Why Standard Methods Fail:

  • pH Adjustment: Ineffective.[1][2] The amide nitrogen is non-ionizable within the physiological pH range (Predicted pKa ~14.8).[1][2] The electron-withdrawing nitro group does not sufficiently acidify the amide proton to allow deprotonation in standard buffers.[1][2]

  • Simple Heating: While solubility increases with temperature, the compound will rapidly reprecipitate upon cooling to physiological temperatures (

    
    ) due to its high lattice energy.[2]
    

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately upon diluting the DMSO stock into the culture medium."

Diagnosis: Solvent Shock. DMSO is a powerful solvent, but when a concentrated stock (e.g., 100 mM) is dumped into an aqueous buffer, the dielectric constant changes rapidly. The hydrophobic N-cyclohexyl-3-nitrobenzamide molecules aggregate faster than they can disperse.[1]

Corrective Action:

  • Reduce Stock Concentration: Lower your primary stock concentration to 10–20 mM if possible.

  • Serial Dilution: Do not dilute 1:1000 in one step. Perform an intermediate dilution using a "bridging solvent" like PEG-400 or Propylene Glycol.[1][2]

    • Workflow: Stock (DMSO)

      
       1:10 dilution in PEG-400 
      
      
      
      Final dilution in Media.[1][2]
  • Surfactant Spike: Pre-condition your culture media with 0.5% Tween 80 or Polysorbate 20 before adding the compound.[1][2] This prevents crystal nucleation.[1][2]

Issue 2: "I tried acidifying the solution to pH 2, but it didn't dissolve."

Diagnosis: pKa Misconception. Explanation: Unlike amines (which protonate at low pH) or carboxylic acids (which deprotonate at high pH), N-cyclohexyl-3-nitrobenzamide is neutral.[1] The amide bond is resonance-stabilized and does not accept protons readily.[1][2] Solution: Abandon pH adjustment. Switch to Hydrotropy (using high concentrations of benzoate salts or niacinamide) or Cosolvency .[1][2]

Issue 3: "I need a formulation for in vivo IP/IV injection, but DMSO is toxic at high volumes."

Diagnosis: Vehicle Incompatibility. Solution: Use a ternary cosolvent system or Cyclodextrin complexation.[1][2]

  • Recommended Vehicle: 5% DMSO / 40% PEG-400 / 5% Tween 80 / 50% Saline.[1][2]

  • Alternative: 10–20% (w/v) Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) in water.[1]

Decision Matrix: Selecting the Right Strategy

The following decision tree guides you to the optimal solubilization method based on your experimental constraints.

SolubilityStrategy Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro (Cell/Enzyme) AppType->InVitro Cell Culture InVivo In Vivo (Animal) AppType->InVivo Animal Model Toxicity DMSO Tolerance? InVitro->Toxicity DoseReq Required Dose? InVivo->DoseReq HighTol High (>0.1%) Toxicity->HighTol LowTol Low (<0.1%) Toxicity->LowTol Sol_DMSO Direct DMSO Stock (Use Serial Dilution) HighTol->Sol_DMSO Sol_CD Cyclodextrin Complex (HP-β-CD) LowTol->Sol_CD HighDose High (>10 mg/kg) DoseReq->HighDose LowDose Low (<10 mg/kg) DoseReq->LowDose Sol_Suspension Micronized Suspension (MC/Tween 80) HighDose->Sol_Suspension Sol_Cosolvent Ternary System: DMSO/PEG400/Tween LowDose->Sol_Cosolvent

Figure 1: Strategic decision tree for solubilizing N-cyclohexyl-3-nitrobenzamide based on experimental constraints.

Technical Protocols

Protocol A: Kinetic Solubility Screening (Cosolvent Optimization)

Use this to determine the maximum stable concentration in your specific media.

Materials:

  • Compound Stock (50 mM in DMSO)

  • Phosphate Buffered Saline (PBS) pH 7.4[2]

  • 96-well UV-transparent plate

Procedure:

  • Preparation: Prepare a range of DMSO spikes in PBS (1%, 2%, 5%, 10% v/v) in the 96-well plate.

  • Spiking: Add the compound stock to each well to achieve a target concentration of 100

    
    M.
    
  • Incubation: Shake at 300 rpm for 2 hours at RT (

    
    ).
    
  • Readout: Measure Absorbance at 600 nm (turbidity check).

    • Interpretation: An OD600 > 0.05 indicates precipitation.[1][2]

  • Refinement: If precipitation occurs at 100

    
    M/1% DMSO, repeat with 0.5% Tween 80 added to the PBS.
    
Protocol B: Cyclodextrin Complexation (For In Vivo/Low Toxicity)

Cyclodextrins form a "host-guest" complex, shielding the hydrophobic cyclohexyl ring from water.

Materials:

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
  • Milli-Q Water

Workflow:

CDProtocol Step1 Prepare Vehicle 20% w/v HP-β-CD in Water Step2 Add Compound Excess solid Step1->Step2 Step3 Equilibrate Stir 24h @ RT Step2->Step3 Step4 Filter 0.22 µm PVDF Step3->Step4 Step5 Analyze HPLC/UV Step4->Step5

Figure 2: Workflow for preparing a host-guest inclusion complex.

Step-by-Step:

  • Dissolve 20g of HP-

    
    -CD in 100 mL of water (20% w/v solution).
    
  • Add excess N-cyclohexyl-3-nitrobenzamide powder (approx. 5 mg/mL).

  • Stir vigorously for 24–48 hours at room temperature.

  • Filter the suspension through a 0.22

    
    m PVDF filter to remove un-dissolved solid.[1][2]
    
  • The filtrate is a clear, stable solution of the drug-CD complex, suitable for injection.[2]

Solubility Data Reference Table

Note: Values are estimated based on structural analogs (nitrobenzamides) and general lipophilic amide behavior.

Solvent SystemEstimated Solubility (mg/mL)SuitabilityNotes
Water (pH 7.4) < 0.05PoorPractically insoluble.[1]
DMSO (Pure) > 50ExcellentGood for stock solutions.[1][2] Hygroscopic.
Ethanol (Pure) > 20GoodVolatile; stock stability issues over time.[1][2]
PEG-400 ~ 10–15ModerateGood bridging solvent.
20% HP-

-CD
~ 2–5HighBest for biological safety.[1][2]
5% DMSO / 95% PBS ~ 0.1–0.2LowRisk of precipitation over time.[1][2]

References

  • PubChem. (n.d.).[1][2] 3-Nitrobenzamide Compound Summary. National Library of Medicine.[1][2] Retrieved February 3, 2026, from [Link]

  • Kalepu, S., & Nekkanti, V. (2015).[1][2] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Retrieved February 3, 2026, from [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved February 3, 2026, from [Link]

  • Jouyban, A. (2008).[1][2] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved February 3, 2026, from [Link]

Sources

purification strategy for high-purity N-cyclohexyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the isolation and purification of N-cyclohexyl-3-nitrobenzamide .[1] This compound presents a specific purification challenge: it combines a lipophilic cyclohexyl ring with a polar, electron-withdrawing nitro group. Common failure modes include oiling out during crystallization, persistent yellow discoloration from nitro-oxidation byproducts, and contamination with unreacted cyclohexylamine.

The strategies below prioritize chemical causality —understanding why an impurity persists—over rote recipe following.

Module 1: Rapid Diagnostics (FAQ)

Quick solutions to common observations during the workup phase.

Q: My crude product is a sticky brown oil that won't solidify. How do I fix this? A: This "oiling out" is typically caused by solvent entrapment or eutectic impurity mixtures (often unreacted cyclohexylamine).

  • The Fix: Do not heat further. Add a small volume of cold diethyl ether or hexanes to the oil and scratch the flask walls with a glass rod. This mechanical agitation, combined with a non-solvent, often induces nucleation. If this fails, redissolve in Dichloromethane (DCM) and repeat the acidic wash (see Module 2) to ensure all amine is removed.

Q: The product has a persistent dark yellow/orange hue. Is this normal? A: Nitro compounds are inherently pale yellow. However, dark orange or brown indicates oxidative degradation or traces of free iodine (if iodine-mediated coupling was used).

  • The Fix: Perform a charcoal filtration . Dissolve the crude solid in hot ethanol, add activated carbon (5-10% w/w), stir for 15 minutes, and filter through a Celite pad while still hot.

Q: My yield is significantly lower than expected (<50%). Where did it go? A: The amide bond is generally stable, but the nitro group can facilitate hydrolysis under highly basic conditions at high heat.

  • The Fix: Check your aqueous washes. If you used strong NaOH (1M+) for the base wash, you may have hydrolyzed the product or deprotonated the amide nitrogen (though unlikely with this pKa). Always use saturated Sodium Bicarbonate (NaHCO₃) for the basic wash to remove 3-nitrobenzoic acid without risking the product.

Module 2: The Core Purification Protocol

A self-validating system designed to chemically separate the target from specific impurities.[2]

Phase 1: The Chemical Scavenger (Workup)

Before recrystallization, you must use acid-base chemistry to remove the starting materials. This step is non-negotiable; recrystallization cannot easily separate the product from the starting amine due to similar solubilities in organic solvents.

The Logic:

  • Target: Neutral Amide (N-cyclohexyl-3-nitrobenzamide).

  • Impurity A: Cyclohexylamine (Basic).

  • Impurity B: 3-Nitrobenzoic acid (Acidic).

Protocol:

  • Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or DCM .

  • Acid Wash: Wash 2x with 1N HCl.

    • Mechanism:[1][2][3][4][][6] Protonates cyclohexylamine to cyclohexylammonium chloride (water-soluble). The amide remains in the organic layer.

  • Base Wash: Wash 2x with Saturated NaHCO₃.

    • Mechanism:[1][2][3][4][][6] Deprotonates 3-nitrobenzoic acid to sodium 3-nitrobenzoate (water-soluble).

  • Dry & Concentrate: Dry organic layer over MgSO₄, filter, and evaporate to a solid.

Phase 2: Recrystallization (The Gold Standard)

For benzamides with a nitro group, Ethanol/Water is the superior solvent system. The nitro group provides good solubility in hot ethanol, while the hydrophobic cyclohexyl group ensures precipitation upon water addition.

Solvent System: Ethanol (95%) / Water Target Purity: >99%

  • Place the solid in an Erlenmeyer flask.

  • Add the minimum amount of boiling Ethanol required to just dissolve the solid.[7]

    • Tip: If the solution is dark, perform the charcoal filtration here.

  • Remove from heat.[8] While still hot, add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Add one single drop of hot ethanol to clear the turbidity.

  • Allow to cool to room temperature slowly (wrap flask in foil/towel).

  • Cool in an ice bath for 30 minutes.

  • Filter crystals and wash with ice-cold 50% EtOH/Water.

Phase 3: Flash Chromatography (The Safety Net)

If recrystallization fails or "oiling out" persists, use silica gel chromatography.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient).[8]

  • Gradient Profile:

    • Start: 100% Hexanes (0% EtOAc) - Elutes non-polar impurities.

    • Ramp: 0% → 30% EtOAc.

    • Product Elution: Typically elutes between 20-30% EtOAc .

    • Note: The nitro group increases polarity, making it elute later than unsubstituted benzamides.

Module 3: Visualization of Logic

Diagram 1: The Impurity Fate Map

This flowchart illustrates the chemical fate of each component during the Phase 1 Workup.[1]

WorkupLogic Crude Crude Reaction Mixture (Amide + Amine + Acid) OrgSolvent Dissolve in EtOAc/DCM Crude->OrgSolvent AcidWash Wash with 1N HCl OrgSolvent->AcidWash AqLayer1 Aqueous Layer 1: Cyclohexylammonium Chloride (REMOVED) AcidWash->AqLayer1 Extracts Bases OrgLayer1 Organic Layer: Amide + Acid AcidWash->OrgLayer1 Retains Neutrals/Acids BaseWash Wash with Sat. NaHCO3 AqLayer2 Aqueous Layer 2: Sodium 3-nitrobenzoate (REMOVED) BaseWash->AqLayer2 Extracts Acids FinalOrg Final Organic Layer: N-cyclohexyl-3-nitrobenzamide (Neutral) BaseWash->FinalOrg Pure Neutral Product OrgLayer1->BaseWash

Caption: Chemical separation logic during aqueous workup. Acidic and basic impurities are selectively ionized to the aqueous phase.

Diagram 2: Recrystallization Decision Matrix

Logic flow for selecting the correct solvent and handling failure modes.[4][8]

RecrystLogic Start Crude Solid SolventTest Solubility Test: Hot Ethanol Start->SolventTest Soluble Soluble? SolventTest->Soluble Yes Add Water (Anti-solvent) until turbid Soluble->Yes Yes No Try EtOAc Soluble->No No Cooling Slow Cool to RT Yes->Cooling Result Crystals vs Oil? Cooling->Result Crystals Filter & Dry (Success) Result->Crystals Solid Oil Oiling Out (Failure) Result->Oil Liquid Remedy Reheat -> Add more EtOH OR Seed Crystal Oil->Remedy Remedy->Cooling

Caption: Step-by-step logic for the Ethanol/Water recrystallization system, including remediation for oiling out.

References

  • PubChem. (n.d.).[9][10] 3-Nitrobenzamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis Protocols. Retrieved from [Link]

  • Gohil, K., & Noolvi, M. (2021).[2] Solvent-free synthesis of amide: a novel technique of green chemistry. Asian Journal of Pharmaceutical and Clinical Research. (Demonstrates acid/base workup efficiency). Retrieved from [Link]2]

Sources

Validation & Comparative

Benchmarking N-cyclohexyl-3-nitrobenzamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Nitrobenzamides

For researchers in drug discovery and development, the benzamide scaffold represents a privileged structure, forming the foundation of numerous therapeutic agents. The introduction of a nitro group can significantly modulate the bioactivity of these compounds, a trait attributed to the strong electron-withdrawing nature of the nitro moiety. This chemical feature can enhance interactions with biological targets and enable bioreductive activation, particularly in hypoxic environments characteristic of solid tumors. While N-cyclohexyl-3-nitrobenzamide is a compound of interest, its precise biological targets and inhibitory profile remain to be fully elucidated. This guide provides a comprehensive framework for benchmarking N-cyclohexyl-3-nitrobenzamide against well-characterized inhibitors of two key cellular targets implicated in oncology and inflammatory diseases: inducible nitric oxide synthase (iNOS) and tubulin . The methodologies and comparative data presented herein are designed to offer a robust starting point for researchers seeking to characterize this and other novel nitrobenzamide derivatives.

Hypothesized Biological Targets and Rationale

Based on the known biological activities of structurally related nitroaromatic compounds, we hypothesize that N-cyclohexyl-3-nitrobenzamide may exert its effects through one of two primary mechanisms:

  • Anti-inflammatory Activity via iNOS Inhibition: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation and is implicated in various pathologies. Several nitro-substituted benzamide derivatives have demonstrated potent anti-inflammatory effects by inhibiting iNOS activity.[1] The nitro group can play a crucial role in the binding and inhibitory action against iNOS.

  • Antiproliferative Activity via Tubulin Polymerization Inhibition: The microtubule network, formed by the polymerization of α- and β-tubulin heterodimers, is essential for cell division, making it a prime target for anticancer therapeutics.[2] A number of N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, suggesting that the benzamide scaffold can be adapted to target this critical cellular process.[3]

This guide will outline the experimental protocols to test these hypotheses and to quantitatively compare the efficacy of N-cyclohexyl-3-nitrobenzamide against established inhibitors of both iNOS and tubulin.

Part 1: Benchmarking Against Known iNOS Inhibitors

The over-activation of iNOS is a key event in the inflammatory cascade. To evaluate the potential of N-cyclohexyl-3-nitrobenzamide as an iNOS inhibitor, we will compare its activity against two well-established inhibitors: L-N6-(1-iminoethyl)lysine (L-NIL) and Aminoguanidine . L-NIL is a potent and selective iNOS inhibitor, while aminoguanidine is another widely used, albeit less selective, iNOS inhibitor.[3][4][5][6][7][8][9][10][11]

Comparative Inhibitors for iNOS
InhibitorMechanism of ActionReported IC50 (for iNOS)
L-NIL Potent and selective competitive inhibitor of iNOS.[3][5][6][7][8]3.3 µM (murine iNOS)[5][6][7]
Aminoguanidine Mechanism-based inactivator of iNOS.[3][4][9][10][11]Varies depending on assay conditions.
Experimental Protocol: In Vitro iNOS Inhibition Assay (Griess Assay)

This protocol details the measurement of nitric oxide production from purified iNOS enzyme, with inhibition assessed by a reduction in nitrite concentration.

Materials:

  • Recombinant murine iNOS enzyme

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4) (cofactor)

  • Calmodulin

  • N-cyclohexyl-3-nitrobenzamide

  • L-NIL

  • Aminoguanidine

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Plate reader (540 nm absorbance)

Workflow:

iNOS_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - iNOS Enzyme - Substrate (L-Arginine) - Cofactors (NADPH, BH4) - Inhibitors (Test & Known) setup Set up reactions in 96-well plate: - Buffer - iNOS - Cofactors - Inhibitor (or vehicle) reagents->setup standards Prepare Nitrite Standards std_curve Generate Nitrite Standard Curve standards->std_curve pre_incubate Pre-incubate at 37°C setup->pre_incubate initiate Initiate reaction with L-Arginine pre_incubate->initiate incubate Incubate at 37°C for 60 min initiate->incubate add_griess Add Griess Reagent to all wells incubate->add_griess color_dev Incubate for 15 min at RT (Color Development) add_griess->color_dev readout Measure Absorbance at 540 nm color_dev->readout calc_inhibition Calculate % Inhibition readout->calc_inhibition std_curve->calc_inhibition ic50 Determine IC50 values calc_inhibition->ic50

Caption: Workflow for the in vitro iNOS inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare stock solutions of N-cyclohexyl-3-nitrobenzamide, L-NIL, and Aminoguanidine in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of final assay concentrations.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, iNOS enzyme, NADPH, BH4, and calmodulin.

  • Inhibitor Addition: Add the test compound or known inhibitors at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding L-Arginine to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Nitrite Detection: Add Griess Reagent to each well.

  • Color Development: Incubate at room temperature for 15 minutes to allow for color development.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite produced using a sodium nitrite standard curve. Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Expected Data and Interpretation

A dose-dependent decrease in nitrite production in the presence of N-cyclohexyl-3-nitrobenzamide would indicate iNOS inhibitory activity. The calculated IC50 value can then be directly compared to those of L-NIL and Aminoguanidine to determine its relative potency.

Part 2: Benchmarking Against Known Tubulin Polymerization Modulators

To investigate the potential antiproliferative activity of N-cyclohexyl-3-nitrobenzamide through the disruption of microtubule dynamics, its effects on tubulin polymerization will be compared with known microtubule-targeting agents. We will use a microtubule destabilizer, Colchicine , and a microtubule stabilizer, Paclitaxel (Taxol®) , as comparators.[12][13][14][15][16][17][18][19][20]

Comparative Modulators for Tubulin Polymerization
ModulatorMechanism of ActionExpected Effect in Assay
Colchicine Binds to tubulin dimers, inhibiting their polymerization into microtubules.[13][17][19][20]Decreased rate and extent of tubulin polymerization.
Paclitaxel Binds to polymerized microtubules, stabilizing them and preventing depolymerization.[12][15][16][18]Increased rate and extent of tubulin polymerization.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the increase in turbidity as tubulin dimers polymerize into microtubules.

Materials:

  • Purified tubulin (>99%)

  • GTP (Guanosine-5'-triphosphate)

  • Polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA)

  • N-cyclohexyl-3-nitrobenzamide

  • Colchicine

  • Paclitaxel

  • Temperature-controlled spectrophotometer or plate reader (340 nm)

  • 96-well, clear bottom plates

Workflow:

Tubulin_Polymerization_Assay cluster_prep Preparation (on ice) cluster_reaction_setup Reaction Setup (on ice) cluster_measurement Measurement cluster_analysis Data Analysis reagents Prepare Reagents: - Tubulin - GTP - Polymerization Buffer - Modulators (Test & Known) setup In 96-well plate, mix: - Polymerization Buffer - GTP - Modulator (or vehicle) reagents->setup add_tubulin Add Tubulin to initiate setup->add_tubulin readout Measure Absorbance at 340 nm every minute for 60 min at 37°C add_tubulin->readout pre_warm Pre-warm plate reader to 37°C pre_warm->readout plot_curves Plot Absorbance vs. Time readout->plot_curves calc_params Calculate Polymerization Rate and Max Polymerization plot_curves->calc_params determine_effect Determine Inhibitory or Stabilizing Effect calc_params->determine_effect

Caption: Workflow for the in vitro tubulin polymerization assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare stock solutions of N-cyclohexyl-3-nitrobenzamide, Colchicine, and Paclitaxel in a suitable solvent (e.g., DMSO). Keep all tubulin-containing solutions on ice to prevent premature polymerization.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer, GTP, and the test compound or known modulators at various concentrations. Include a vehicle control.

  • Reaction Initiation: Add the purified tubulin to each well to initiate the reaction.

  • Measurement: Immediately place the plate in a spectrophotometer or plate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance as a function of time. A sigmoidal curve represents the nucleation, elongation, and steady-state phases of polymerization. Analyze the curves to determine the effect of the compounds on the rate of polymerization and the maximum polymer mass.

Expected Data and Interpretation
  • Inhibition of Polymerization: If N-cyclohexyl-3-nitrobenzamide acts as a tubulin polymerization inhibitor, a dose-dependent decrease in the rate and extent of the absorbance increase will be observed, similar to the effect of Colchicine.

  • Stabilization of Microtubules: If it acts as a stabilizer, an increase in the rate and extent of polymerization will be observed, similar to Paclitaxel.

  • No Effect: If the compound has no effect on tubulin polymerization, the curve will be similar to the vehicle control.

Signaling Pathway Context

The following diagram illustrates the signaling pathway leading to iNOS expression and the role of tubulin in cell division, providing context for the targeted interventions.

Signaling_Pathways cluster_inflammation Inflammatory Signaling cluster_cell_cycle Cell Cycle & Microtubules cluster_inhibitors Points of Inhibition LPS LPS / Cytokines TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Inflammation Inflammation NO->Inflammation tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle cell_division Cell Division mitotic_spindle->cell_division iNOS_inhibitors N-cyclohexyl-3-nitrobenzamide (Hypothesized) L-NIL, Aminoguanidine iNOS_inhibitors->iNOS_protein tubulin_inhibitors N-cyclohexyl-3-nitrobenzamide (Hypothesized) Colchicine, Paclitaxel tubulin_inhibitors->microtubules Modulation

Caption: Key signaling pathways and points of inhibition.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of N-cyclohexyl-3-nitrobenzamide. The proposed benchmarking studies against well-known inhibitors of iNOS and tubulin will yield valuable data on its potential therapeutic applications in inflammatory diseases and cancer. Positive results from these in vitro assays would warrant further investigation, including cell-based assays to confirm activity in a more physiological context, selectivity profiling against other related enzymes or cellular targets, and ultimately, in vivo studies to assess efficacy and safety. The systematic approach outlined here ensures a scientifically rigorous evaluation, paving the way for a deeper understanding of the pharmacological profile of this novel nitrobenzamide.

References

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. [Link]

  • What are Tubulin inhibitors and how do they work? Patsnap Synapse. [Link]

  • Mechanism of Inducible Nitric Oxide Synthase Inactivation by Aminoguanidine and l-N6-(1-Iminoethyl)lysine. Biochemistry. [Link]

  • The use of aminoguanidine, a selective inducible nitric oxide synthase inhibitor, to evaluate the role of nitric oxide on periapical healing. Journal of Endodontics. [Link]

  • L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. British Journal of Pharmacology. [Link]

  • Effect of aminoguanidine and albendazole on inducible nitric oxide synthase (iNOS) activity in T. spiralis-infected mice muscles. Wiadomości Parazytologiczne. [Link]

  • Aminoguanidine, a novel inhibitor of nitric oxide formation, prevents diabetic vascular dysfunction. Diabetes. [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. [Link]

  • Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae. Yeast. [Link]

  • Taxol®: The First Microtubule Stabilizing Agent. Molecules. [Link]

  • How Taxol stabilises microtubule structure. MRC Laboratory of Molecular Biology. [Link]

  • The microtubule-stabilizing agent discodermolide competitively inhibits the binding of paclitaxel (Taxol) to tubulin polymers, enhances tubulin nucleation reactions more potently than paclitaxel, and inhibits the growth of paclitaxel-resistant cells. Molecular Pharmacology. [Link]

  • Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega. [Link]

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules. [Link]

  • Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE. Frontiers in Cell and Developmental Biology. [Link]

  • Colchicine. Wikipedia. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-cyclohexyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

While a specific Safety Data Sheet (SDS) for N-cyclohexyl-3-nitrobenzamide was not found during the compilation of this guide, the following procedures are based on the known hazards of structurally similar nitroaromatic compounds, such as 3-nitrobenzamide, and established best practices for hazardous waste disposal as outlined by regulatory bodies including the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The core principle of chemical waste management is to mitigate risks to personnel, the environment, and facilities. The procedures outlined below are designed to provide a self-validating system of protocols to ensure the safe and compliant disposal of N-cyclohexyl-3-nitrobenzamide.

Part 1: Hazard Identification and Risk Assessment

N-cyclohexyl-3-nitrobenzamide contains a nitro functional group attached to a benzene ring, a structural motif that warrants careful handling and disposal due to potential hazards.

Key Potential Hazards:

  • Toxicity: Aromatic nitro compounds can be toxic if ingested, inhaled, or absorbed through the skin. GHS classifications for similar compounds like 3-nitrobenzamide include "Harmful if swallowed"[1][2][3].

  • Irritation: This class of compounds can cause skin, eye, and respiratory irritation[1][2][4].

  • Reactivity: While not all nitro compounds are explosive, some can be reactive, especially at elevated temperatures or when mixed with other substances. It is crucial to handle them with care to avoid creating potentially unstable mixtures.

  • Environmental Hazard: Improper disposal can lead to environmental contamination. This substance should not be allowed to enter drains or waterways[1][2].

Personal Protective Equipment (PPE):

Before handling N-cyclohexyl-3-nitrobenzamide for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Part 2: Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the disposal of N-cyclohexyl-3-nitrobenzamide.

Step 1: Waste Segregation and Containerization

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and in good condition, with no cracks or leaks[5].

  • Labeling: The label should clearly state "Hazardous Waste" and include the full chemical name: "N-cyclohexyl-3-nitrobenzamide." Also, note the date when the waste was first added to the container.

  • Incompatible Materials: Do not mix N-cyclohexyl-3-nitrobenzamide with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department. In particular, avoid mixing with strong oxidizing or reducing agents.

Step 2: Waste Accumulation and Storage

  • Secure Storage: Store the hazardous waste container in a designated, well-ventilated satellite accumulation area.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak[5].

  • Closed Container: Keep the waste container securely closed at all times, except when adding waste[5].

Step 3: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time according to your facility's policies (often 90 or 180 days depending on generator status), contact your institution's EHS department to arrange for pickup.

  • Licensed Disposal Facility: The waste will be transported to a licensed chemical destruction plant for final disposal[1]. Common disposal methods for such organic compounds include controlled incineration with flue gas scrubbing[1][6].

Spill and Emergency Procedures:

In the event of a spill:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent material, such as vermiculite or sand, to contain the spill.

  • Clean-up: Carefully collect the absorbed material and place it in a labeled hazardous waste container. For residual material, wipe the area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the waste container[3].

  • Decontaminate: Wash the affected area with soap and water[3].

  • Report: Report the spill to your EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-cyclohexyl-3-nitrobenzamide.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal start Start: Have N-cyclohexyl-3-nitrobenzamide waste ppe Don Appropriate PPE start->ppe container Select Labeled, Compatible Waste Container ppe->container add_waste Add Waste to Container container->add_waste close_container Securely Close Container add_waste->close_container log_waste Log Waste Addition close_container->log_waste store Store in Designated Satellite Accumulation Area log_waste->store secondary_containment Use Secondary Containment store->secondary_containment check_full Container Full or Max Storage Time Reached? secondary_containment->check_full check_full->add_waste No contact_ehs Contact EHS for Pickup check_full->contact_ehs Yes end End: Waste Transferred to Licensed Facility contact_ehs->end

Caption: Disposal workflow for N-cyclohexyl-3-nitrobenzamide.

Quantitative Data Summary

Hazard StatementGHS CodeSource
Harmful if swallowedH302[1][3]
Causes skin irritationH315[1][3]
Causes serious eye irritationH319[1][3]
May cause respiratory irritationH335[1][3]

References

  • Medicinal Nitroglycerin Management - Defense Centers for Public Health. (n.d.). Retrieved from [Link]

  • Introduction to Hazardous Waste Management. (n.d.). Retrieved from [Link]

  • Hazardous Waste Management — Types, Regulations, & How Different Businesses Can Handle It - Occupational Health & Safety. (2020, August 31). Retrieved from [Link]

  • 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS | CAS 121-92-6 MSDS - Loba Chemie. (2015, April 9). Retrieved from [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - EPA. (2022, October 10). Retrieved from [Link]

  • 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem. (n.d.). Retrieved from [Link]

  • Hazardous Waste - Overview | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P - EPA. (n.d.). Retrieved from [Link]

  • Hazardous Waste - Standards | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP. (n.d.). Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024, October 30). Retrieved from [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine | US EPA. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved from [Link]

Sources

Personal protective equipment for handling N-cyclohexyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2702-32-1 | Class: Nitroaromatic Amide | State: Solid (Crystalline)

Part 1: Executive Safety Summary

Immediate Action Required: Treat this compound as a high-permeability toxicant . While standard SDSs often default to "Irritant" (H315/H319), the structural combination of a nitro group (potential methemoglobinemia risk) and a cyclohexyl moiety (increased lipophilicity) significantly enhances dermal absorption potential compared to simple benzamides.

Hazard Profile (Synthesized):

  • Primary Risks: Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Potential Sensitization.

  • Critical Hazard: Dermal Absorption. The cyclohexyl ring increases the partition coefficient (LogP), facilitating transport across the stratum corneum.

  • Physical State: Yellow/Off-white crystalline solid. Dust generation is the primary inhalation vector.

Part 2: Risk Assessment & Hierarchy of Controls

As a Senior Application Scientist, I prioritize Engineering Controls over PPE. PPE is your last line of defense, not your first.

Control LevelImplementation Strategy
Elimination/Substitution Not applicable for specific synthesis requirements.
Engineering Mandatory: Handle exclusively inside a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure. Velocity: Maintain face velocity at 80–100 fpm.
Administrative Designate a "Red Zone" for weighing. Use pre-weighed vials where possible to eliminate open handling.
PPE (Last Resort) See Technical Specifications below.
Part 3: PPE Technical Specifications
1. Hand Protection (The "Permeation Proxy" Protocol)

Standard nitrile gloves are insufficient for solution-phase handling. Because specific breakthrough times for N-cyclohexyl-3-nitrobenzamide do not exist in public databases, we apply the Permeation Proxy Principle : we protect against the carrier solvent and the functional group (Nitrobenzene analogue).

  • Scenario A: Solid Handling (Weighing/Transfer)

    • Primary: Nitrile (Accelerator-free).

    • Thickness: Minimum 5 mil (0.12 mm).

    • Rationale: Provides adequate protection against incidental dust contact.[1][2]

  • Scenario B: Solution Handling (Dissolved in DCM, DMF, or DMSO)

    • Protocol: Double-Gloving is Mandatory.

    • Inner Glove: Polyethylene/Ethylene Vinyl Alcohol (PE/EVOH) Laminate (e.g., Silver Shield® or Ansell Barrier®). Note: These offer broad chemical resistance but poor dexterity.

    • Outer Glove: 8 mil Nitrile (Disposable).

    • Rationale: Nitro-compounds can permeate nitrile in <15 minutes when dissolved in organic solvents. The laminate liner provides >480 min breakthrough time; the outer nitrile provides grip and mechanical protection.

2. Respiratory Protection
  • Primary: Handling in a Fume Hood negates the need for a respirator.

  • Contingency (Spill/Outside Hood):

    • Type: Half-face elastomeric respirator.

    • Cartridge: P100 (HEPA) for particulates + OV (Organic Vapor) if solvent is present.

    • Why: N95 masks do not seal sufficiently against fine crystalline dusts of toxicologically potent compounds.

3. Eye & Body Protection[1][3][4][5][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of airborne dust entering from the side.

  • Body: Tyvek® Lab Coat (closed front) or chemically resistant apron over a standard cotton lab coat.

Part 4: Operational Workflow (Visualized)

The following diagram outlines the "Self-Validating" handling process. This workflow forces a "Stop/Go" decision at critical risk points.

SafeHandling Start START: Handling N-cyclohexyl-3-nitrobenzamide RiskCheck Risk Check: Is compound in Solution? Start->RiskCheck SolidPPE PPE Protocol A: 5mil Nitrile + Goggles + Lab Coat RiskCheck->SolidPPE No (Solid) SolventCheck Solvent Check: DCM / DMF / DMSO? RiskCheck->SolventCheck Yes (Solution) Weighing Action: Weigh in Fume Hood (Use Static Gun to reduce dust) SolidPPE->Weighing Reaction Experimental Procedure Weighing->Reaction SolventPPE PPE Protocol B: Laminate Liner + Nitrile Outer SolventCheck->SolventPPE High Permeation Risk Dissolving Action: Dissolve in Sealed Vial SolventPPE->Dissolving Dissolving->Reaction Decon Decontamination: Wipe surfaces with MeOH then Water Reaction->Decon Disposal Disposal: Segregate as Hazardous Organic Decon->Disposal

Figure 1: Decision-matrix for PPE selection based on physical state and solvent carrier risks.

Part 5: Emergency & Disposal Protocols
Spill Response (Dry Powder)
  • Evacuate the immediate area (10 ft radius).

  • Don PPE: Double nitrile gloves, goggles, and P100 respirator.

  • Contain: Cover powder with a damp paper towel (water or mineral oil) to prevent aerosolization. Do not dry sweep.

  • Clean: Scoop up damp material. Wipe area with Methanol (solubilizes the organic residue) followed by soapy water.

Disposal (RCRA Considerations)
  • Waste Stream: Segregate as "Hazardous Waste - Toxic Organic."

  • Labeling: Must explicitly state "N-cyclohexyl-3-nitrobenzamide" and "Nitro-aromatic."

  • Incompatibility: Do not mix with strong oxidizers or strong bases (potential for rapid decomposition).

  • Container: High-density polyethylene (HDPE) or Amber Glass.

References
  • PubChem. (n.d.). Compound Summary: N-cyclohexyl-3-nitrobenzamide (CAS 2702-32-1).[7] National Library of Medicine. Retrieved February 3, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved February 3, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.